GW-678248
描述
属性
CAS 编号 |
329939-64-2 |
|---|---|
分子式 |
C23H17Cl2N3O5S |
分子量 |
518.4 g/mol |
IUPAC 名称 |
2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-13-6-18(34(27,31)32)3-4-20(13)28-22(29)12-33-21-5-2-16(24)10-19(21)23(30)15-7-14(11-26)8-17(25)9-15/h2-10H,12H2,1H3,(H,28,29)(H2,27,31,32) |
InChI 键 |
BTOMIMSUTLPSHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GW-678248; GW-8248; GW-8248X; GW 678248; GW 8248X; GW678248; GW8248; GW8248X |
产品来源 |
United States |
Foundational & Exploratory
Discovery and Synthesis of GW-678248: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-678248 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated efficacy against wild-type and clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers in the field of antiretroviral drug development.
Discovery of this compound
The discovery of this compound stemmed from a high-throughput screening campaign that identified a benzophenone-based compound as a promising scaffold for the inhibition of HIV-1 reverse transcriptase.[1][2] This initial hit prompted an extensive structure-activity relationship (SAR) study to optimize the antiviral potency and pharmacokinetic profile of this new class of NNRTIs.
The logical workflow of the discovery process is outlined below:
Through systematic modifications of the benzophenone scaffold, researchers aimed to enhance the compound's binding affinity to the NNRTI binding pocket of the reverse transcriptase enzyme, particularly in mutant strains that confer resistance to first-generation NNRTIs. This extensive exploration led to the identification of this compound, also referred to as compound 70h in scientific literature, which exhibited potent inhibitory activity against both wild-type and key mutant HIV-1 strains.[1]
Synthesis Pathway
The synthesis of this compound is achieved through a convergent approach, with the key step being the formation of the central benzophenone core. One practical and scalable synthesis involves the direct coupling of an appropriately substituted acid chloride with a Grignard reagent.[3] An alternative method described in the literature involves the addition of an organolithium species to a Weinreb amide.
A generalized scheme for the synthesis of the benzophenone core is depicted below:
Experimental Protocol: General Procedure for Benzophenone Formation via Grignard Coupling[3]
A solution of the Grignard reagent, prepared from the corresponding aryl halide and magnesium, is added to a solution of the acid chloride in an appropriate solvent, such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to control reactivity. The presence of bis[2-(N,N-dimethylamino)ethyl] ether can be used to moderate the reactivity of the Grignard reagent and prevent over-addition.[3] Upon completion, the reaction is quenched, and the benzophenone product is isolated and purified using standard techniques like column chromatography.
Biological Activity
This compound is a potent inhibitor of HIV-1 reverse transcriptase, demonstrating activity against both wild-type and a panel of NNRTI-resistant mutant viruses.
Quantitative Data
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.
| HIV-1 Strain | IC50 (nM) | Reference |
| Wild-Type (IIIB) | 0.5 | [1] |
| K103N Mutant | 1 | [1] |
| Y181C Mutant | 0.7 | [1] |
| Various single and double mutants | ≤ 21 | [2][4][5] |
| V106I, E138K, P236L triple mutant | 86 | [2][4][5] |
IC50 values represent the concentration of the compound required to inhibit viral replication by 50%.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay[3]
The inhibitory activity of this compound against HIV-1 reverse transcriptase is typically evaluated using a non-radioactive, ELISA-based assay. The general workflow for this type of assay is as follows:
The assay measures the synthesis of a new DNA strand by recombinant HIV-1 RT using a poly(A)•oligo(dT) template-primer and dNTPs, including biotin- and digoxigenin-labeled dUTP. The newly synthesized biotinylated DNA is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric substrate. The resulting signal, proportional to the amount of synthesized DNA, is measured to determine the extent of RT inhibition.[3]
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have demonstrated relatively low clearance in intravenous administrations across three different species.[1] This favorable pharmacokinetic profile was a key factor in its selection for further development. To improve its oral bioavailability, a prodrug, GW695634, was developed.[4][5]
Conclusion
This compound is a potent second-generation NNRTI discovered through a systematic drug discovery process. Its robust antiviral activity against both wild-type and resistant HIV-1 strains, coupled with a favorable preclinical pharmacokinetic profile, established it as a significant lead compound in the fight against HIV/AIDS. The synthesis of this compound is achievable through scalable and efficient chemical routes. This technical guide provides a foundational understanding of this important antiretroviral agent for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-678248: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW-678248 is a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent activity against both wild-type and mutant strains of human immunodeficiency virus type 1 (HIV-1).[1] Preclinical data highlight its potential as a next-generation therapeutic agent in the management of HIV-1 infection, particularly in cases of resistance to existing NNRTI-based therapies. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, in vitro potency, resistance profile, and the experimental methodologies used for its evaluation.
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, this compound exerts its antiviral effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Quantitative Efficacy Data
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays against a range of HIV-1 variants.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / EC50 (nM) |
| Biochemical Assay | Wild-Type HIV-1 RT | 0.8 - 6.8[1] |
| Cell Culture (HeLa CD4 MAGI) | Wild-Type HIV-1 | ≤ 21[1] |
| Cell Culture (HeLa) | V106I/Y181C Mutant HIV-1 | 3.8[2] |
| Cell Culture (MT4) | Wild-Type HIV-1 | 0.3[2] |
Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Strains
| HIV-1 Mutant Strain | IC50 / EC50 (nM) | Cell Line |
| Single & Double NNRTI Mutations* | ≤ 21[1] | HeLa CD4 MAGI |
| K103N | 0.5[2] | MT4 |
| Y181C | 18[2] | MT4 |
| Y188L | 18[2] | MT4 |
| V106I, E138K, P236L | 86[1] | Not Specified |
*Includes L100I, K101E, K103N, V106A/I/M, V108I, E138K, Y181C, Y188C, Y188L, G190A/E, P225H, and P236L and various combinations.[1]
Resistance Profile
A key characteristic of this compound is its robust activity against a wide array of HIV-1 strains harboring mutations that confer resistance to other NNRTIs.[1] In a study evaluating 55 clinical isolates resistant to efavirenz (EFV) and/or nevirapine (NVP), this compound maintained significant potency. While 85% and 98% of the isolates showed a ≥10-fold increase in IC50 for EFV and NVP respectively, only 17% of these isolates exhibited a ≥10-fold increase in IC50 for this compound.[3] This suggests that 81-83% of the EFV- and/or NVP-resistant viruses in this dataset were still susceptible to this compound.[3]
Serial passage of wild-type HIV-1 in the presence of this compound led to the selection of a mutant virus with V106I, E138K, and P236L mutations, resulting in an IC50 of 86 nM.[1]
Preclinical Assessment
Cytotoxicity and Selectivity
Cytotoxicity studies indicated that the 50% cytotoxicity concentration (CC50) for this compound is greater than its level of solubility.[1] This results in a high selectivity index of over 2,500-fold for wild-type, Y181C, or K103N mutant HIV-1, highlighting a favorable in vitro safety profile.[1]
Effect of Human Serum Proteins
The presence of human serum albumin (45 mg/ml) and alpha-1 acid glycoprotein (1 mg/ml) resulted in an approximately sevenfold increase in the IC50 of this compound.[1] This indicates a degree of protein binding that may impact its in vivo efficacy.
Combination Antiviral Activity
When tested in combination with approved nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), this compound exhibited either synergistic or additive antiviral effects.[3] In combination with other NNRTIs, the effects were generally additive or slightly antagonistic.[3]
Experimental Protocols
HeLa-CD4-LTR-β-galactosidase (MAGI) Assay
This cell-based assay is a common method for determining the anti-HIV activity of a compound.
Protocol:
-
Cell Plating: HeLa-CD4-LTR-β-galactosidase cells are seeded into 96-well microtiter plates and incubated overnight.
-
Compound Addition: A serial dilution of this compound is prepared and added to the appropriate wells.
-
Virus Infection: A standardized amount of HIV-1 virus stock is added to each well.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.
-
Assay Development: The cells are lysed, and a substrate for β-galactosidase (e.g., CPRG or X-gal) is added. The HIV-1 LTR drives the expression of β-galactosidase in infected cells, leading to a color change upon substrate addition.
-
Data Analysis: The extent of viral replication is quantified by measuring the absorbance of the colorimetric product. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the drug concentration.
Recombinant Virus Assay
This assay is utilized to assess the susceptibility of clinical HIV-1 isolates to antiviral agents.
Protocol:
-
Vector Construction: The reverse transcriptase and protease coding regions from clinical HIV-1 isolates are amplified by PCR and cloned into an HIV-1 laboratory strain vector that has had these regions deleted.
-
Virus Production: The recombinant vectors are co-transfected with a pseudotyping vector (e.g., expressing VSV-G envelope) into a suitable cell line (e.g., 293T) to produce infectious virus particles.
-
Antiviral Susceptibility Testing: The susceptibility of the recombinant viruses to this compound is then determined using a cell-based assay, such as the MAGI assay described above.
Prodrug Development
To enhance its clinical potential, a prodrug of this compound, designated GW695634, has been developed.[1] Prodrugs are often designed to improve pharmacokinetic properties such as oral bioavailability.
Conclusion
This compound is a potent NNRTI with a promising preclinical profile. Its significant activity against a broad range of NNRTI-resistant HIV-1 strains positions it as a valuable candidate for further development in the treatment of HIV-1 infection, particularly in patients with limited treatment options due to resistance. The development of a prodrug, GW695634, further underscores the commitment to advancing this compound towards clinical application.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Spectrum of GW-678248 Against HIV-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical antiviral activity of GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of critical biological and experimental processes.
Introduction to this compound
This compound is a benzophenone NNRTI that has demonstrated potent inhibitory activity against both wild-type (WT) and a wide array of NNRTI-resistant HIV-1 strains in preclinical studies.[1] As a member of the NNRTI class of antiretroviral drugs, this compound functions by allosterically binding to the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, thereby disrupting the conversion of the viral RNA genome into DNA.[2][3] This document collates the available preclinical data to offer a comprehensive resource on its antiviral spectrum and resistance profile.
Quantitative Antiviral Activity
The potency of this compound has been evaluated against various HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants known to confer resistance to other NNRTIs. The following tables summarize the 50% inhibitory concentrations (IC50) from biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1
| Assay Type | Cell Line/Enzyme | Virus Strain | IC50 (nM) | Reference |
| Biochemical Assay | Purified Recombinant WT RT | - | 1.8 | [4] |
| Cell-Based Assay | MT-4 cells | HIV-1 (WT) | 1.0 | [1] |
| Cell-Based Assay | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (WT) | 0.4 | [1] |
Table 2: Antiviral Activity of this compound against NNRTI-Resistant HIV-1 Mutants
| RT Mutations | IC50 (nM) in HeLa CD4 MAGI Assay | Reference |
| Wild-Type | <10 | [5] |
| L100I | ≤21 | [5][6] |
| K101E | ≤21 | [5][6] |
| K103N | ≤21 | [5][6] |
| V106A/I/M | ≤21 | [5][6] |
| V108I | ≤21 | [5][6] |
| E138K | ≤21 | [5][6] |
| Y181C | ≤21 | [5][6] |
| Y188C | ≤21 | [5][6] |
| Y188L | 21 | [5] |
| G190A/E | ≤21 | [5][6] |
| P225H | ≤21 | [5][6] |
| P236L | ≤21 | [5][6] |
| V106I, E138K, P236L | 86 | [5][6] |
Mechanism of Action
This compound, like other NNRTIs, inhibits the function of HIV-1 reverse transcriptase. This enzyme is responsible for converting the single-stranded viral RNA into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA. NNRTIs bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Experimental Protocols
The antiviral activity and resistance profile of this compound were determined using established in vitro methodologies. The following sections provide an overview of these protocols based on standard virological practices.
HeLa CD4 MAGI Assay for Antiviral Susceptibility
This assay is a cell-based method to quantify the infectivity of HIV-1 and the inhibitory activity of antiviral compounds.
Principle: The HeLa-MAGI cell line is a genetically engineered human cell line that expresses the CD4 receptor, making it susceptible to HIV-1 infection. These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[7] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of β-galactosidase. The activity of this enzyme can be detected by adding a substrate that produces a colored product, allowing for the quantification of infected cells.
Recombinant Virus Assay for Clinical Isolates
To assess the activity of this compound against clinical isolates, particularly from treatment-experienced patients, a recombinant virus assay is often employed.
Principle: This technique involves amplifying the reverse transcriptase gene from patient-derived HIV-1 RNA and inserting it into a laboratory-adapted HIV-1 proviral DNA clone that has its own RT gene deleted.[8] The resulting recombinant virus expresses the patient's RT enzyme. The susceptibility of this recombinant virus to antiviral drugs is then tested in a cell-based assay, such as the HeLa CD4 MAGI assay. This allows for the assessment of the phenotypic resistance conferred by the patient's viral RT without the confounding factors of other genetic variations in the virus.
In Vitro Selection for Resistant Variants
To understand the genetic barrier to resistance for this compound, in vitro selection studies are performed.
Principle: This method involves the serial passage of a wild-type HIV-1 strain in the presence of escalating concentrations of the antiviral drug.[9] The initial drug concentration is typically at or near the IC50. As the virus replicates, mutations that confer a survival advantage in the presence of the drug are selected for and become more prevalent in the viral population. The supernatant from each passage is used to infect fresh cells with a higher concentration of the drug. This process is continued until a viral population capable of replicating at significantly higher drug concentrations is obtained. The reverse transcriptase gene of the resistant virus is then sequenced to identify the mutations responsible for the resistance phenotype.
Combination Antiviral Activity
This compound has been evaluated in combination with other approved antiretroviral drugs. The interactions between drugs in combination can be synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect of the drugs is equal to the sum of their individual effects.
-
Antagonism: The combined effect of the drugs is less than the sum of their individual effects.
Studies have shown that when combined with nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs), this compound exhibits synergistic or additive antiviral activity.[8] In combination with other NNRTIs, the effects were generally additive or slightly antagonistic.[8]
Resistance Profile
In vitro passage experiments with escalating concentrations of this compound led to the selection of resistant virus populations. After eight passages, amino acid substitutions observed in the reverse transcriptase-coding region included V106I, E138K, and P236L in one series, and K102E, V106A, and P236L in another.[8] Importantly, this compound retained significant activity against a high percentage of clinical isolates that were resistant to the NNRTIs efavirenz and nevirapine.[8] For instance, in a panel of 55 efavirenz- and nevirapine-resistant clinical isolates, this compound had a greater than 10-fold increase in IC50 for only 17% of these isolates, compared to 85% for efavirenz and 98% for nevirapine.[8]
Conclusion
The preclinical data for this compound demonstrate its potent antiviral activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains. Its favorable resistance profile, particularly against isolates resistant to other NNRTIs, suggests its potential as a valuable component of combination antiretroviral therapy. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of novel NNRTIs in the drug development pipeline.
References
- 1. Human immunodeficiency virus type 1 drug susceptibility determination by using recombinant viruses generated from patient sera tested in a cell-killing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A computational study for rational HIV-1 non-nucleoside reverse transcriptase inhibitor selection and the discovery of novel allosteric pockets for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
In Vitro Efficacy of GW-678248 Against Wild-Type HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-678248 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the benzophenone class.[1][2] It exhibits significant in vitro activity against wild-type human immunodeficiency virus type 1 (HIV-1) and a broad spectrum of NNRTI-resistant strains. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against wild-type HIV-1, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation. A prodrug of this compound, designated GW695634, has been developed to improve its bioavailability for clinical applications.[2][3]
Mechanism of Action
This compound functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the synthesis of viral DNA necessary for integration into the host genome and subsequent viral replication.
Figure 1: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Quantitative In Vitro Efficacy
The in vitro potency of this compound against wild-type HIV-1 has been evaluated in various assays, including biochemical assays with purified reverse transcriptase and cell-based assays using different human cell lines. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are summarized below.
Table 1: Biochemical and Cell-Based Potency of this compound against Wild-Type HIV-1
| Assay Type | System/Cell Line | Virus Strain | Parameter | Value (nM) | Reference(s) |
| Biochemical Assay | Purified Recombinant HIV-1 Reverse Transcriptase | N/A | IC50 | 0.8 - 6.8 | [1][2][3] |
| Cell-Based Assay | HeLa CD4 MAGI | HIV-1 | IC50 | ≤ 21 | [1][2][3] |
| Cell-Based Assay | MT-4 cells | HIV-1 HXB2 | IC50 | 1.0 | [5] |
| Cell-Based Assay | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | IC50 | 0.4 | [5] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to determine the efficacy of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to directly inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(A)•oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., biotin- or digoxigenin-labeled).
-
Compound and Enzyme Addition: Serial dilutions of this compound are added to the wells of a microtiter plate. Purified recombinant HIV-1 reverse transcriptase is then added to initiate the reaction. Control wells include reactions with no inhibitor and no enzyme.
-
Incubation: The plate is incubated to allow for the synthesis of the new DNA strand by the reverse transcriptase.
-
Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate. An enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) is added, which binds to the labeled DNA.
-
Signal Generation and Measurement: A colorimetric or fluorometric substrate is added, and the resulting signal, which is proportional to the amount of DNA synthesized, is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of this compound.
Cell-Based Antiviral Assay (HeLa CD4 MAGI Assay)
This assay measures the ability of this compound to inhibit HIV-1 replication in a genetically engineered human cell line. HeLa CD4 MAGI cells express the CD4 receptor and contain an integrated HIV-1 LTR-lacZ reporter cassette.
Figure 3: Workflow for the HeLa CD4 MAGI Antiviral Assay.
Methodology:
-
Cell Seeding: HeLa CD4 MAGI cells are seeded into 96-well plates and allowed to adhere.
-
Compound Addition: The cells are pre-incubated with various concentrations of this compound.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of the Tat protein.
-
Reporter Gene Expression: The HIV-1 Tat protein transactivates the LTR promoter, leading to the expression of β-galactosidase.
-
Detection: The cells are lysed, and a chromogenic substrate for β-galactosidase is added. The color change is proportional to the level of viral replication.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value is determined.
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding: Host cells (e.g., MT-4, PBMCs) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures the metabolic activity of the cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to IC50. Cytotoxicity studies with this compound indicate that the 50% cytotoxicity concentration is greater than the level of compound solubility, providing a selectivity index of >2,500-fold for wild-type HIV-1.[1][2][3]
Conclusion
This compound demonstrates potent and selective in vitro activity against wild-type HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, combined with its high potency in both biochemical and cell-based assays, underscores its potential as an antiretroviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel NNRTIs in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. benchchem.com [benchchem.com]
Development of the HIV-1 NNRTI GW-678248 and its Prodrug GW-695634: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the development of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW-678248 and its orally bioavailable prodrug, GW-695634. This compound demonstrated significant in vitro activity against wild-type and a broad range of clinically relevant NNRTI-resistant HIV-1 strains. To overcome potential pharmacokinetic challenges and enhance its clinical utility, the prodrug GW-695634 was developed. This whitepaper provides a comprehensive summary of the available preclinical and clinical data, including detailed experimental methodologies and a review of the underlying mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. NNRTIs are allosteric inhibitors of the viral reverse transcriptase enzyme, a critical component in the HIV-1 replication cycle.[1] However, the emergence of drug-resistant viral strains has necessitated the continuous development of novel NNRTIs with improved resistance profiles. This compound emerged as a promising candidate with potent activity against both wild-type and mutant forms of HIV-1. To optimize its drug-like properties for clinical application, a prodrug strategy was employed, leading to the development of GW-695634. Prodrugs are inactive or less active derivatives of a parent drug that are designed to undergo biotransformation in vivo to release the active pharmacological agent.[2] This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Synthesis and Structure
While the definitive chemical structures and detailed synthesis of this compound and its prodrug GW-695634 are not publicly available in the provided search results, some information can be inferred. This compound is described as a novel benzophenone NNRTI.[3] The molecular formula for the active compound, likely this compound, is reported as C26H22ClN3O6S. The prodrug, GW-695634, has a different molecular formula, suggesting a chemical modification to the parent drug. The development of a prodrug from an active compound typically involves the addition of a promoiety that is cleaved in vivo.
Logical Workflow for Prodrug Development
The development of GW-695634 from this compound would have followed a logical progression to enhance its therapeutic potential.
Mechanism of Action: NNRTI Signaling Pathway
This compound, the active metabolite of GW-695634, functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity. This ultimately blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.
Preclinical Data
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against a panel of wild-type and NNRTI-resistant HIV-1 strains. The 50% inhibitory concentrations (IC50) were determined in biochemical and cell-based assays.[3]
| HIV-1 Strain | Assay Type | IC50 (nM) |
| Wild-Type | Biochemical | 0.8 - 6.8 |
| L100I | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| K101E | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| K103N | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| V106A/I/M | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| V108I | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| E138K | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| Y181C | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| Y188C | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| Y188L | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| G190A/E | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| P225H | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| P236L | Cell-based (HeLa CD4 MAGI) | ≤ 21 |
| V106I, E138K, P236L (passage-selected) | Cell-based (HeLa CD4 MAGI) | 86 |
Table 1: In Vitro Antiviral Activity of this compound.[3]
The presence of human serum albumin and alpha-1 acid glycoprotein resulted in an approximately sevenfold increase in the IC50 value.[3] Cytotoxicity studies indicated a high selectivity index of >2,500-fold for wild-type, Y181C, or K103N HIV-1.[3]
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for GW-695634 in animal models such as rats, dogs, and monkeys are not available in the public domain based on the conducted searches. Such studies would have been crucial to assess the oral bioavailability, metabolism to the active compound this compound, and the overall ADME profile of the prodrug before advancing to clinical trials.
Clinical Development
A Phase I clinical trial (NCT00090077) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GW-695634.[4] This multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was performed in ART-naive HIV-1 infected adults. The study assessed four oral dosage regimens of GW-695634 monotherapy versus placebo over a 10-day period.
Primary outcome measures included:
-
Safety and tolerability parameters
-
Change from baseline in plasma HIV-1 RNA
-
Change from baseline in CD4+ cell count
-
Plasma pharmacokinetic parameters of the active compound (referred to as GW678248X) on Days 1 and 7
Secondary outcome measures included:
-
Plasma pharmacokinetic parameters of the prodrug (referred to as GW695634X) on Day 1 and Day 7
-
Exploratory analysis of the relationship between pharmacokinetic parameters and virologic, immunologic, and safety assessments.
Detailed quantitative results from this clinical trial are not publicly available in the searched literature.
Experimental Protocols
HIV-1 Reverse Transcriptase Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase. A typical protocol involves the following steps:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a template-primer such as poly(A)•oligo(dT). Prepare serial dilutions of the test compound (this compound).
-
Enzyme Reaction: In a microtiter plate, combine the reaction buffer, diluted compound, and a known amount of recombinant HIV-1 RT.
-
Initiation: Start the reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a biotin/digoxigenin-labeled dUTP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity. For colorimetric or chemiluminescent assays, the labeled DNA is captured on a streptavidin-coated plate and detected using an enzyme-conjugated antibody.
-
Data Analysis: Calculate the percent inhibition of RT activity at each compound concentration and determine the IC50 value.
HeLa CD4 MAGI Cell Culture Virus Replication Assay
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The MAGI (multinuclear activation of a galactosidase indicator) cell line is a HeLa cell line engineered to express CD4 and an integrated HIV-1 LTR-β-galactosidase reporter gene.[5]
-
Cell Seeding: Plate HeLa CD4 MAGI cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the cells.
-
Virus Infection: Infect the cells with a known amount of an HIV-1 laboratory strain or clinical isolate. Include control wells with no virus (cell control) and virus with no compound (virus control).
-
Incubation: Incubate the infected cells for a period that allows for viral replication and expression of the Tat protein (typically 48 hours).
-
Staining: Fix the cells and stain for β-galactosidase activity using a substrate like X-gal, which produces a blue color in infected cells.
-
Quantification: Count the number of blue-stained cells or syncytia in each well under a microscope. Alternatively, a chemiluminescent β-galactosidase substrate can be used, and the signal can be read on a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral replication at each compound concentration and determine the IC50 value.
Conclusion
This compound is a potent NNRTI with a favorable in vitro resistance profile. The development of its prodrug, GW-695634, represents a rational approach to improve its potential for clinical use. While detailed preclinical pharmacokinetic and clinical trial results are not fully available in the public domain, the progression of GW-695634 to a Phase I clinical trial suggests that it demonstrated a promising preclinical profile. Further disclosure of the clinical trial data would be necessary to fully evaluate the therapeutic potential of this compound. This technical guide provides a consolidated overview of the available information on the development of this compound and its prodrug GW-695634, serving as a valuable resource for researchers in the field of HIV drug development.
References
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. journals.asm.org [journals.asm.org]
Early Research Findings on GW-678248: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage preclinical research on GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is compiled from initial in vitro studies and is intended to inform researchers, scientists, and drug development professionals on the foundational antiviral activity and safety profile of this compound.
Core Compound Profile
This compound is a benzophenone NNRTI that has demonstrated potent inhibitory activity against wild-type and various mutant strains of human immunodeficiency virus type 1 (HIV-1).[1] Early research indicates its potential as a next-generation therapeutic agent in combination with other antiretrovirals.[1] A prodrug, designated GW695634, was developed to improve its pharmaceutical properties.[1]
Quantitative In Vitro Activity
The initial preclinical evaluation of this compound focused on its inhibitory effects on HIV-1 reverse transcriptase and its antiviral activity in cell culture models. The quantitative data from these early studies are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Target | IC50 (nM) |
| Wild-Type HIV-1 RT | 0.8 - 6.8 |
| IC50 (50% inhibitory concentration) values were determined in biochemical assays.[1] |
Table 2: Antiviral Activity of this compound in Cell Culture
| HIV-1 Strain | Cell Line | IC50 (nM) |
| Wild-Type | HeLa CD4 MAGI | ≤21 |
| NNRTI-Resistant Mutants | HeLa CD4 MAGI | ≤21 |
| V106I, E138K, P236L Mutant** | HeLa CD4 MAGI | 86 |
| Includes single or double mutations such as L100I, K101E, K103N, V106A/I/M, V108I, E138K, Y181C, Y188C, Y188L, G190A/E, P225H, and P236L.[1] | ||
| **Mutant virus generated from serial passage in the presence of this compound.[1] |
Table 3: Effect of Human Serum on Antiviral Activity
| Condition | Fold Increase in IC50 |
| 45 mg/ml human serum albumin + 1 mg/ml alpha-1 acid glycoprotein | ~7 |
| The presence of human serum proteins decreased the in vitro potency of this compound.[1] |
Table 4: In Vitro Cytotoxicity Profile
| Cell Line | CC50 (µM) | Selectivity Index (WT HIV-1) |
| Various | > Level of Solubility | >2,500 |
| CC50 (50% cytotoxic concentration) was found to be greater than the solubility of the compound, indicating low cytotoxicity.[1] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the early preclinical evaluation of this compound.
Reverse Transcriptase Inhibition Assay
A colorimetric enzyme immunoassay was likely utilized to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase (RT). This assay typically involves the following steps:
-
Reaction Setup : A reaction mixture is prepared containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15), digoxigenin- and biotin-labeled deoxynucleoside triphosphates (dNTPs), and the HIV-1 RT enzyme.
-
Compound Addition : Serial dilutions of this compound are added to the reaction mixture.
-
Incubation : The mixture is incubated to allow for DNA synthesis by the RT enzyme.
-
Detection : The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase) is then added.
-
Signal Generation : A colorimetric substrate is added, and the resulting signal, which is proportional to the amount of synthesized DNA, is measured using a spectrophotometer.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of RT inhibition against the concentration of this compound.
HeLa CD4 MAGI Cell-Based Antiviral Assay
The antiviral activity of this compound in a cellular context was assessed using the HeLa CD4 MAGI (Multinuclear Activation of a Galactosidase Indicator) cell line. This assay relies on the HIV-1 Tat protein to activate the expression of a β-galactosidase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. The general protocol is as follows:
-
Cell Seeding : HeLa CD4 MAGI cells are seeded in microtiter plates.
-
Compound Addition : The cells are pre-incubated with various concentrations of this compound.
-
Virus Infection : A known amount of HIV-1 (wild-type or mutant strains) is added to the cells.
-
Incubation : The infected cells are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of viral proteins, including Tat.
-
Staining : The cells are fixed and stained with a substrate for β-galactosidase (e.g., X-gal), which turns blue in the presence of the enzyme.
-
Quantification : The number of blue-staining cells (indicating infected cells) is counted.
-
Data Analysis : The IC50 value is determined by quantifying the reduction in the number of infected cells at different concentrations of this compound.
Cytotoxicity Assay
To assess the potential toxicity of this compound to host cells, a standard cytotoxicity assay, such as the MTT or XTT assay, was likely performed. These assays measure the metabolic activity of cells, which is correlated with cell viability. The typical procedure is:
-
Cell Plating : A chosen cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is plated in microtiter plates.
-
Compound Exposure : The cells are exposed to a range of concentrations of this compound.
-
Incubation : The plates are incubated for a specified period.
-
Reagent Addition : A tetrazolium salt (e.g., MTT or XTT) is added to the cells. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
-
Signal Measurement : The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50%.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical in vitro evaluation workflow for this compound.
Summary and Future Directions
The early preclinical data for this compound demonstrate its potent in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1, with a favorable safety profile as indicated by its high selectivity index.[1] The observed reduction in potency in the presence of human serum proteins is a critical factor to consider for in vivo studies.[1]
While these initial findings are promising, a significant data gap exists regarding the pharmacokinetic profile of this compound and its prodrug, GW695634. Further preclinical development would necessitate comprehensive in vivo studies in animal models to evaluate absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. These studies are essential to predict human pharmacokinetics and to determine an appropriate dosing regimen for potential clinical trials.
References
The Benzophenone Class of NNRTIs: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Experimental Evaluation, and Structure-Activity Relationships of Benzophenone-Based Non-Nucleoside Reverse Transcriptase Inhibitors.
Introduction
The advent of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These allosteric inhibitors of the viral reverse transcriptase (RT) enzyme have become integral components of highly active antiretroviral therapy (HAART). Among the diverse chemical scaffolds explored for NNRTI activity, the benzophenone class has emerged as a promising chemotype, demonstrating potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. This technical guide provides a comprehensive overview of the benzophenone class of NNRTIs, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation and development.
Mechanism of Action
Benzophenone NNRTIs, like other members of this class, are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit of RT. This allosteric inhibition ultimately prevents the proper positioning of the nucleic acid substrate and the incoming deoxynucleoside triphosphates (dNTPs), thereby halting the process of reverse transcription of the viral RNA genome into proviral DNA.
dot
GW-678248: A Deep Dive into Target Binding and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-678248 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the benzophenone class of NNRTIs, it exhibits significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. This technical guide provides a comprehensive overview of the target binding and enzyme inhibition properties of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Target and Mechanism of Action
The primary molecular target of this compound is the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle responsible for converting the viral RNA genome into DNA. This compound is an allosteric inhibitor, binding to a hydrophobic pocket on the p66 subunit of the reverse transcriptase, distinct from the active site. This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity. This mechanism effectively halts the viral replication process.
HIV-1 Lifecycle and NNRTI Inhibition Pathway
Quantitative Data: Binding Affinity and Enzyme Inhibition
This compound demonstrates potent inhibitory activity against a range of HIV-1 strains, including those with mutations that confer resistance to other NNRTIs. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Key NNRTI Resistance Mutations | IC50 (nM) |
| Wild-Type (HIV-1 HXB2) | None | 0.5[1][2] |
| Mutant Strain 1 | K103N | 1.0[1][2] |
| Mutant Strain 2 | Y181C | 0.7[1][2] |
| Mutant Strain 3 | V106I, E138K, P236L | 86[3] |
Table 2: Biochemical Inhibition of HIV-1 Reverse Transcriptase by this compound
| HIV-1 RT Genotype | IC50 (nM) |
| Wild-Type | 0.8 - 6.8[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following sections outline the protocols for key experiments used to characterize the activity of this compound.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase (wild-type or mutant)
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM MgCl2, 5 mM DTT)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dUTP)
-
96-well microtiter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, combine the reaction buffer, template-primer, and the serially diluted this compound.
-
Initiate the reaction by adding a pre-determined concentration of HIV-1 RT to each well. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 RT Enzyme Inhibition Assay Workflow
Cell-Based Antiviral Activity Assay
This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.
Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 in cell culture.
Materials:
-
A susceptible host cell line (e.g., MT-4 cells, PBMCs)[4]
-
HIV-1 viral stock (laboratory-adapted or clinical isolate)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)
Procedure:
-
Seed the host cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells and incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with a pre-titered amount of HIV-1. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
After the incubation period, quantify the extent of viral replication in the culture supernatants or cell lysates using a suitable method.
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay Workflow
Conclusion
This compound is a highly potent benzophenone NNRTI with a favorable profile against both wild-type and clinically relevant drug-resistant strains of HIV-1. Its allosteric inhibition of the viral reverse transcriptase provides a critical mechanism for disrupting the viral life cycle. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of HIV-1 infection. Further investigation into the precise binding kinetics (Ki and Kd values) and structural interactions will continue to inform the development of next-generation NNRTIs with improved efficacy and resistance profiles.
References
- 1. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of GW-678248
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-678248 is a novel and potent benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][2] This document provides detailed application notes and experimental protocols for the in vitro assessment of the antiviral efficacy and cytotoxicity of this compound. The protocols described herein are foundational for preclinical drug development and resistance profiling.
Mechanism of Action
This compound functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. Notably, as an NNRTI, this compound is active against HIV-1 but not HIV-2, as the NNRTI binding pocket is absent in the HIV-2 RT.[3]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of this compound in Biochemical Assays
| Target | Assay Type | IC50 (nM) |
| Wild-Type HIV-1 RT | Biochemical Assay | 0.8 - 6.8 |
IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit the activity of the isolated enzyme by 50%.[1][2]
Table 2: In Vitro Anti-HIV-1 Activity of this compound in Cell-Based Assays
| Cell Line | HIV-1 Strain | Assay Endpoint | IC50 (nM) |
| MT-4 | Wild-Type | p24 Antigen | 1.0 |
| PBMCs | Wild-Type | p24 Antigen | 0.4 |
| HeLa CD4 MAGI | Wild-Type | Reporter Gene | ≤ 21 |
| HeLa CD4 MAGI | K103N Mutant | Reporter Gene | 0.7 - 1.1 |
| HeLa CD4 MAGI | Y181C Mutant | Reporter Gene | 0.7 - 1.1 |
| HeLa CD4 MAGI | V106I Mutant | Reporter Gene | 0.7 - 1.1 |
| HeLa CD4 MAGI | P236L Mutant | Reporter Gene | 0.7 - 1.1 |
| HeLa CD4 MAGI | V106A Mutant | Reporter Gene | 3.4 |
| HeLa CD4 MAGI | V106I/P236L Mutant | Reporter Gene | 7 |
| HeLa CD4 MAGI | V106I/E138K/P236L Mutant | Reporter Gene | 86 |
IC50 (50% inhibitory concentration) values in cell-based assays represent the concentration required to inhibit viral replication by 50%.[1][2][3]
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Various | Not specified | > Solubility Limit | > 2,500 |
CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index is a measure of the compound's therapeutic window.[1][2]
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in MT-4 Cells (p24 Antigen Endpoint)
This protocol outlines the determination of the anti-HIV-1 activity of this compound in MT-4 cells by quantifying the inhibition of viral replication through the measurement of the HIV-1 p24 capsid protein.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to prevent cytotoxicity.
-
Infection:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[1]
-
Include a cell control (cells only, no virus) and a virus control (cells + virus, no compound).
-
-
Treatment: Immediately after infection, add 100 µL of the diluted this compound to the respective wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[1]
-
Quantification of Viral Replication:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay in MT-4 Cells (MTT Assay)
This protocol describes the determination of the cytotoxicity of this compound in MT-4 cells using an MTT-based colorimetric assay.
Materials:
-
MT-4 cells
-
RPMI 1640 medium (as described above)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
Caption: Workflow for the in vitro antiviral assay of this compound.
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
References
Application Notes and Protocols for GW-678248 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW-678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture-based research. The protocols outlined below are intended to facilitate the investigation of its antiviral properties and its effects on host cells.
Introduction
This compound is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As an NNRTI, it binds to an allosteric site on the p66 subunit of the RT enzyme, inducing a conformational change that disrupts the catalytic site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This mechanism effectively halts the viral replication cycle at an early stage. This compound has demonstrated significant activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and is not incorporated into the nascent viral DNA chain. Its binding to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, allosterically disrupts the enzyme's function.
Caption: Mechanism of Action of this compound in the HIV-1 Replication Cycle.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against HIV-1 and its cytotoxicity in various cell lines.
Table 1: Anti-HIV-1 Activity of this compound
| Virus Strain | Assay Type | Cell Line | IC50 (nM) | Reference |
| HIV-1 (Wild-Type) | Biochemical | - | 0.8 - 6.8 | [1] |
| HIV-1 (Isogenic Strains with NNRTI Resistance Mutations) | Cell-based | HeLa CD4 MAGI | ≤ 21 | [1] |
| HIV-1 (V106I, E138K, P236L mutations) | Cell-based | - | 86 | [1] |
Table 2: Antiviral and Cytotoxicity Data in Cell Culture
| Cell Line | Parameter | Value | Reference |
| C8166 (Human T-cell line) | EC50 (HIV-2 ROD) | 2.1 µM | |
| C8166 (Human T-cell line) | CC50 | > 386.8 µM | |
| Various | Selectivity Index | > 2,500 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
In a sterile environment, accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, PM1, or activated PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (a laboratory-adapted strain or clinical isolate)
-
This compound stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Treatment and Infection:
-
Add the diluted this compound to the appropriate wells.
-
Include a "virus control" (cells and virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Infect the cells (except for the cell control) with a pre-titered amount of HIV-1 stock.
-
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Determine the concentration of p24 antigen in the supernatants using an HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol measures the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cells (same as in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target cells into a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: General Experimental Workflow for In Vitro Evaluation of this compound.
Safety Precautions
This compound is a research compound and should be handled with appropriate laboratory safety precautions. All experiments involving live HIV-1 must be conducted in a BSL-2+ or BSL-3 facility, following institutional and national safety guidelines. Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection. All waste materials should be decontaminated and disposed of according to institutional biosafety protocols.
References
Application Notes and Protocols for GW-678248 HeLa-CD4 MAGI Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing the HeLa-CD4 MAGI (Multinuclear Activation of a Galactosidase Indicator) assay to evaluate the antiviral activity of GW-678248, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).
Introduction
This compound is a novel benzophenone NNRTI that has demonstrated significant inhibitory activity against wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] The HeLa-CD4 MAGI assay is a widely used cell-based assay for the quantification of HIV-1 infection and the evaluation of antiviral compounds.[5][6] This assay utilizes a genetically engineered HeLa cell line that expresses the human CD4 receptor, making it susceptible to HIV-1 infection.[7][8][9] These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[5][7] Upon successful infection and integration of the viral genome, the HIV-1 Tat protein is expressed, which in turn transactivates the LTR promoter, leading to the expression of β-galactosidase. The activity of this enzyme can be easily detected by the addition of a chromogenic substrate, such as X-gal, which results in the formation of a blue color in infected cells.[5][6] The number of blue cells is proportional to the level of viral infection, allowing for the quantification of the antiviral efficacy of compounds like this compound.
Data Presentation
The antiviral activity of this compound against various HIV-1 strains, as determined by the HeLa-CD4 MAGI assay, is summarized in the tables below.
Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 RT Mutation(s) | This compound IC50 (nM) | Nevirapine IC50 (nM) | Efavirenz IC50 (nM) |
| None (Wild-Type) | 0.52 ± 0.4 | 88 ± 49 | 0.80 ± 0.4 |
| L100I | 0.5 ± 0.4 | 500 | Not Reported |
| Y188L | 21 | Not Reported | Not Reported |
| V106I, E138K, P236L | 86 | Not Reported | Not Reported |
Data sourced from scientific literature.[2]
Table 2: General Antiviral Activity of this compound in Cell Culture Assays
| Assay System | Virus | IC50 (nM) |
| HeLa-CD4 MAGI | HIV-1 (Wild-Type) | 0.52 |
| HeLa-CD4 MAGI | HIV-1 (NNRTI-Resistant Strains) | ≤ 21 |
| MT-4 Cells | HIV-1 (Wild-Type) | 1.0 |
| Human PBMCs | HIV-1 (Wild-Type) | 0.4 |
Data compiled from multiple studies.[2][10]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the key steps in HIV-1 entry into HeLa-CD4 cells and the mechanism of action of this compound.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line HeLa-MAGI (CVCL_D259) [cellosaurus.org]
- 8. Human Immunodeficiency Virus Type 1 Attachment to HeLa CD4 Cells Is CD4 Independent and gp120 Dependent and Requires Cell Surface Heparans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a new CD4-positive HeLa cell clone for direct quantitation of infectious human immunodeficiency virus from blood cells of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Human Immunodeficiency Virus Type 1 Activity of the Nonnucleoside Reverse Transcriptase Inhibitor GW678248 in Combination with Other Antiretrovirals against Clinical Isolate Viruses and In Vitro Selection for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of GW-678248: Application Notes and Protocols for IC50 Determination Against Mutant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the 50% inhibitory concentration (IC50) of GW-678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI), against various mutant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). Accurate IC50 values are critical for evaluating the efficacy of antiviral compounds and understanding their resistance profiles.
Introduction
This compound is a potent NNRTI that has demonstrated significant activity against both wild-type (WT) and a wide array of drug-resistant HIV-1 strains.[1][2][3] Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document outlines the necessary protocols for cell-based assays to quantify the in vitro potency of this compound.
Data Presentation
The antiviral activity of this compound against various HIV-1 strains is summarized below. These tables showcase the compound's potency in both biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound against HIV-1 Reverse Transcriptase
| Target | IC50 (nM) |
| Wild-Type HIV-1 RT | 0.8 - 6.8 |
| Mutant HIV-1 RT | 0.8 - 6.8 |
Source: Preclinical assessment in biochemical assays.[1][2][3]
Table 2: Cell-Based Antiviral Activity of this compound against NNRTI-Resistant HIV-1 Strains
| HIV-1 RT Mutation(s) | IC50 (nM) |
| Wild-Type | ≤21 |
| L100I | ≤21 |
| K101E | ≤21 |
| K103N | ≤21 |
| V106A/I/M | ≤21 |
| V108I | ≤21 |
| E138K | ≤21 |
| Y181C | ≤21 |
| Y188C | ≤21 |
| Y188L | 21 |
| G190A/E | ≤21 |
| P225H | ≤21 |
| P236L | ≤21 |
| V106I, E138K, P236L | 86 |
Source: HeLa CD4 MAGI cell culture virus replication assays.[1][2]
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound against mutant HIV-1 strains. The primary methods described are the p24 antigen assay and the luciferase reporter gene assay, which are standard for assessing anti-HIV-1 activity.
Cell-Based HIV-1 Replication Assay (p24 Antigen)
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of the p24 viral core protein in the culture supernatant.
Materials:
-
Cell Line: MT-4 cells or other susceptible T-cell lines.
-
HIV-1 Strains: Laboratory-adapted or clinical isolate strains with desired mutations.
-
Compound: this compound stock solution (in DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Plates: 96-well cell culture plates.
-
p24 ELISA Kit: Commercially available kit for quantifying HIV-1 p24 antigen.
-
Microplate Reader: Capable of reading absorbance for ELISA.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The concentration range should span from nanomolar to micromolar to generate a full dose-response curve.
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Infection: Infect the cells with the desired HIV-1 mutant strain at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add 100 µL of the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
p24 Quantification: Determine the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is determined in parallel with the IC50.
Materials:
-
Cell Line: Same cell line used in the antiviral assay.
-
Compound: this compound stock solution.
-
Culture Medium: As described above.
-
Plates: 96-well cell culture plates.
-
MTT Reagent: [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Microplate Reader: Capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (cells with medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control.
-
Plot the percentage of cytotoxicity against the logarithm of the inhibitor concentration and use non-linear regression to determine the CC50 value.
-
The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), providing a measure of the compound's therapeutic window.[4]
Visualizations
Signaling Pathway: Mechanism of NNRTI Action
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Experimental Workflow: IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound against mutant HIV-1 strains.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Experimental Application of GW-678248 in HIV Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-678248 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in the field of HIV-1 research. Its unique benzophenone structure confers a high genetic barrier to resistance, maintaining activity against viral strains resistant to first-generation NNRTIs such as efavirenz and nevirapine. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting, including its mechanism of action, quantitative antiviral activity, and methodologies for key in vitro assays.
Introduction
The emergence of drug-resistant HIV-1 strains necessitates the continued development of novel antiretroviral agents. This compound distinguishes itself through a dual mechanism of action. Primarily, it binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), allosterically inhibiting its DNA polymerase activity. Additionally, this compound has been shown to enhance the dimerization of RT, leading to premature activation of the viral protease. This premature activation within infected cells can induce apoptosis, selectively eliminating virus-producing cells. These characteristics make this compound a valuable tool for studying HIV-1 replication, resistance, and potential therapeutic strategies.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Genotype | IC50 (nM) |
| Wild-Type (HXB2) | - | 0.4 - 1.8 |
| NNRTI-Resistant | K103N | <10 |
| Y181C | <10 | |
| L100I | <10 | |
| Y188L | 21 | |
| Selected Resistant Mutant | V106I + E138K + P236L | 86 |
IC50 values represent the concentration of this compound required to inhibit 50% of viral replication in cell culture assays.
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Type | CC50 (µM) | Selectivity Index (SI) |
| Peripheral Blood Mononuclear Cells (PBMCs) | >2.5 | >2,500 |
| HeLa | >2.5 | >2,500 |
| MT-4 | >2.5 | >2,500 |
CC50 is the concentration that reduces cell viability by 50%. The selectivity index is calculated as CC50/IC50 for wild-type HIV-1.
Table 3: Effect of Human Serum Proteins on this compound Antiviral Activity
| Protein Condition | Fold Increase in IC50 |
| 45 mg/mL Human Serum Albumin (HSA) + 1 mg/mL Alpha-1 Acid Glycoprotein (AAG) | ~7 |
Experimental Protocols
HeLa CD4 MAGI Assay for HIV-1 Infectivity
This assay quantifies HIV-1 infection through the activation of a β-galactosidase reporter gene in HeLa cells expressing CD4 and the HIV-1 LTR.
Materials:
-
HeLa-CD4-LTR-β-gal cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
HIV-1 virus stock
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 1% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution: 0.4 mg/mL X-Gal, 4 mM potassium ferricyanide, 4 mM potassium ferrocyanide, and 2 mM MgCl2 in PBS
Protocol:
-
Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound.
-
Add HIV-1 virus stock (at a pre-determined titer to give countable blue cells) to each well. Include a virus-only control and a no-virus control.
-
Incubate for 48 hours at 37°C.
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of staining solution to each well and incubate at 37°C for 1-2 hours, or until blue cells are visible.
-
Count the number of blue cells in each well using a light microscope.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cytotoxicity Assay in PBMCs
This protocol determines the cytotoxic effect of this compound on human peripheral blood mononuclear cells (PBMCs) using an MTS assay.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS and IL-2
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well plate
Protocol:
-
Isolate PBMCs from whole blood using a Ficoll-Paque gradient.
-
Stimulate PBMCs with phytohemagglutinin (PHA) for 2-3 days.
-
Seed the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vitro Selection of Drug-Resistant HIV-1
This protocol describes the method for generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 or C8166)
-
Wild-type HIV-1 virus stock
-
This compound stock solution
-
Complete cell culture medium
Protocol:
-
Infect the permissive cell line with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Add this compound at a concentration equal to the IC50.
-
Culture the cells, monitoring for viral replication (e.g., by observing cytopathic effect or measuring p24 antigen).
-
When viral breakthrough is observed, harvest the cell supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh cells, doubling the concentration of this compound.
-
Repeat the passage and dose escalation for multiple rounds.
-
After significant resistance has developed (i.e., the virus can replicate in high concentrations of the drug), isolate viral RNA from the supernatant.
-
Perform RT-PCR to amplify the reverse transcriptase gene.
-
Sequence the amplified DNA to identify mutations associated with resistance.
Mammalian Two-Hybrid Assay for RT Dimerization
This assay can be adapted to investigate the effect of this compound on the dimerization of the HIV-1 reverse transcriptase p66 subunit.
Principle: Two fusion proteins are created: one with the GAL4 DNA-binding domain fused to p66 (Bait) and another with the VP16 activation domain fused to p66 (Prey). If the two p66 subunits dimerize, the DNA-binding domain and the activation domain are brought into proximity, driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
Mammalian expression vectors for the bait (e.g., pBIND) and prey (e.g., pACT) fusion proteins.
-
Reporter vector with GAL4 binding sites upstream of a luciferase gene (e.g., pG5luc).
-
Mammalian cell line (e.g., HEK293T or HeLa).
-
Transfection reagent.
-
This compound stock solution.
-
Luciferase assay system.
Protocol:
-
Clone the HIV-1 p66 coding sequence into the pBIND and pACT vectors.
-
Co-transfect the mammalian cells with the pBIND-p66, pACT-p66, and pG5luc plasmids.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
An increase in luciferase activity in the presence of this compound indicates enhanced dimerization of the p66 subunits.
Visualizations
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Application Notes and Protocols for Studying NNRTI Resistance Mechanisms with GW-678248
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GW-678248, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), for the investigation of HIV-1 resistance mechanisms. Detailed protocols for key experimental assays are provided, along with curated quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a novel benzophenone NNRTI that has demonstrated significant antiviral activity against both wild-type (WT) and NNRTI-resistant strains of HIV-1.[1][2][3] Its robust profile against common resistance mutations makes it a valuable tool for studying the evolution of NNRTI resistance and for the development of next-generation antiretroviral therapies. This document outlines its use in biochemical and cell-based assays to characterize its inhibitory activity and to select for and analyze resistant viral variants.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various HIV-1 strains, providing a clear comparison of its potency.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | IC₅₀ (nM) |
| MT-4 | HIV-1 (WT) | 1.0[1] |
| Human PBMCs | HIV-1 (WT) | 0.4[1] |
| HeLa-CD4 MAGI | HIV-1 (WT) | 3.8[4] |
Table 2: Inhibitory Activity of this compound against NNRTI-Resistant HIV-1 Strains
| RT Mutation(s) | IC₅₀ (nM) in HeLa-CD4 MAGI Assay | Fold Change vs. WT |
| K103N | 0.7 - 1.1[1] | ~1 |
| Y181C | 0.7 - 1.1[1] | ~1 |
| V106I | 0.7 - 1.1[1] | ~1 |
| P236L | 0.7 - 1.1[1] | ~1 |
| V106A | 3.4[1] | ~3 |
| V106I, P236L | 7[1] | ~6 |
| Y188L | 21[2] | ~19 |
| V106I, E138K, P236L | 86[2][3] | ~78 |
Table 3: Comparative Activity of this compound against Clinically Resistant Isolates
| Drug | Percentage of Isolates with ≥10-fold increase in IC₅₀ |
| This compound | 17%[1][5] |
| Efavirenz (EFV) | 85%[1][5] |
| Nevirapine (NVP) | 98%[1][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and should be adapted as needed for specific laboratory conditions.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT (wild-type and mutant forms)
-
This compound and control NNRTIs (e.g., Efavirenz, Nevirapine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.01% Triton X-100)
-
Poly(A) template and Oligo(dT)₁₆ primer
-
Deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP (dUTP-DIG)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)
-
HRP substrate (e.g., ABTS or TMB)
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A) template, oligo(dT)₁₆ primer, and dNTPs (including dUTP-DIG) in assay buffer.
-
Enzyme Preparation: Dilute the recombinant HIV-1 RT to the desired working concentration in cold assay buffer.
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells of a 96-well plate.
-
Add 80 µL of the diluted HIV-1 RT solution to each well.
-
Include controls for no inhibitor (enzyme activity) and no enzyme (background).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the reaction mixture to each well to start the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotinylated primer-extended DNA to bind.
-
Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
Antibody Incubation: Add 100 µL of diluted Anti-DIG-HRP to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of HRP substrate to each well and incubate at room temperature until color develops.
-
Stop Reaction: Add 100 µL of stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, calculate the percent inhibition for each compound concentration, and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: HeLa-CD4 MAGI Antiviral Assay
This cell-based assay quantifies the ability of this compound to inhibit HIV-1 replication in a reporter cell line.
Materials:
-
HeLa-CD4-LTR-β-gal (MAGI) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stocks (wild-type and NNRTI-resistant strains)
-
This compound and control NNRTIs
-
Polybrene or DEAE-Dextran
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (e.g., 0.1 M potassium ferrocyanide, 0.1 M potassium ferricyanide, 20 mM MgCl₂, 0.4 mg/mL X-Gal in PBS)
-
Light microscope
Procedure:
-
Cell Seeding: Seed HeLa-CD4 MAGI cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in complete growth medium.
-
Infection:
-
Remove the growth medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Add the HIV-1 virus stock (pre-titrated to give an appropriate number of infected cells) to each well, in the presence of an infection-enhancing agent like Polybrene.
-
Include cell-only (no virus) and virus-only (no compound) controls.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48 hours.
-
Cell Staining:
-
Carefully remove the culture medium.
-
Wash the cells with PBS.
-
Add the fixing solution and incubate for 5 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the staining solution and incubate at 37°C until blue-stained cells (foci) are visible (typically 2-4 hours).
-
-
Data Acquisition: Count the number of blue foci in each well using a light microscope.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control and determine the IC₅₀ value.
Protocol 3: In Vitro Selection of this compound Resistant HIV-1
This protocol describes the process of generating this compound-resistant HIV-1 variants through serial passage in the presence of escalating drug concentrations.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Wild-type HIV-1 virus stock
-
This compound
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Initial Infection: Infect a culture of MT-4 cells with wild-type HIV-1 in the presence of this compound at a concentration close to its IC₅₀.
-
Virus Culture and Monitoring:
-
Culture the infected cells and monitor for signs of viral replication (e.g., cytopathic effect, p24 antigen production in the supernatant).
-
-
Serial Passage:
-
Once viral replication is established, harvest the cell-free supernatant containing the progeny virus.
-
Use this supernatant to infect a fresh culture of MT-4 cells.
-
For each subsequent passage, gradually increase the concentration of this compound (e.g., 2- to 3-fold).
-
-
Continue Passaging: Continue this process of serial passage with escalating drug concentrations for multiple passages until the virus can replicate efficiently at a significantly higher concentration of this compound compared to the initial IC₅₀.
-
Isolation and Characterization of Resistant Virus:
-
Isolate the virus from the final passage.
-
Determine the phenotype of the resistant virus by performing a drug susceptibility assay (as in Protocol 2) to quantify the fold-change in IC₅₀.
-
Perform genotypic analysis by sequencing the reverse transcriptase gene of the resistant viral population to identify mutations responsible for the resistance phenotype.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and NNRTI resistance.
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols for the Use of GW-678248 in Combination Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with other classes of antiretroviral agents. The included data and protocols are intended to guide further research and development of this compound as a potential component of highly active antiretroviral therapy (HAART).
Introduction
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.[1][2][3][4] As with other antiretroviral drugs, its use in combination therapy is essential to enhance efficacy, reduce the likelihood of drug resistance, and minimize toxicity.[5] This document summarizes the in vitro synergistic, additive, and antagonistic effects of this compound when combined with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), protease inhibitors (PIs), and other NNRTIs. Detailed protocols for key experimental procedures are also provided to facilitate the replication and extension of these findings.
Data Presentation
The antiviral activity of this compound in combination with other antiretrovirals was assessed in vitro using MT-4 cells. The nature of the drug interactions is summarized below.
Combination of this compound with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)
The combination of this compound with various NRTIs and NtRTIs resulted in synergistic to additive anti-HIV-1 activity.[1][3] This suggests that co-administration of this compound with this class of drugs could lead to enhanced viral suppression.
| NRTI/NtRTI | Interaction with this compound |
| Zidovudine (AZT) | Synergistic/Additive |
| Abacavir (ABC) | Synergistic/Additive |
| Stavudine (d4T) | Synergistic/Additive |
| Didanosine (ddI) | Synergistic/Additive |
| Lamivudine (3TC) | Synergistic/Additive |
| Tenofovir (TFV) | Synergistic/Additive |
Combination of this compound with Protease Inhibitors (PIs)
When combined with protease inhibitors, this compound also demonstrated synergistic to additive antiviral effects.[1][3] This indicates a potential for dual-class combination regimens involving this compound.
| Protease Inhibitor | Interaction with this compound |
| Amprenavir (APV) | Synergistic/Additive |
Combination of this compound with other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In contrast to its interactions with NRTIs and PIs, the combination of this compound with other NNRTIs resulted in additive to slightly antagonistic effects.[1][3] This is expected, as NNRTIs share a common binding site on the reverse transcriptase enzyme.
| NNRTI | Interaction with this compound |
| Nevirapine (NVP) | Additive/Slightly Antagonistic |
| Delavirdine (DLV) | Additive/Slightly Antagonistic |
| Efavirenz (EFV) | Additive/Slightly Antagonistic |
Experimental Protocols
The following protocols are based on the methodologies employed in the preclinical evaluation of this compound.
Protocol 1: In Vitro Antiviral Synergy Assay in MT-4 Cells (Checkerboard Method)
This protocol is for determining the interaction between this compound and another antiretroviral agent using a checkerboard dilution method in MT-4 cells.
Materials:
-
This compound
-
Combination antiretroviral drug
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
HIV-1 laboratory strain (e.g., HXB2)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of this compound horizontally across the plate.
-
Prepare a series of two-fold dilutions of the second antiretroviral drug vertically down the plate.
-
This creates a matrix of drug combinations. Include wells with each drug alone and wells with no drugs as controls.
-
-
Infection: Add HIV-1 to the wells at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each combination.
-
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to < 4.0: Additive
-
≥ 4.0: Antagonism
-
-
Protocol 2: In Vitro Selection of Drug-Resistant HIV-1 Variants
This protocol describes the method for selecting for HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.
Materials:
-
This compound
-
HIV-1 permissive cell line (e.g., MT-4)
-
Wild-type HIV-1 laboratory strain
-
Culture medium
-
p24 antigen ELISA kit
-
Reagents for proviral DNA extraction, PCR, and sequencing
Procedure:
-
Initial Infection: Infect a culture of MT-4 cells with wild-type HIV-1 in the presence of this compound at a concentration equal to its IC50.
-
Viral Passage:
-
Monitor the culture for signs of viral replication (e.g., CPE or p24 antigen production).
-
When viral replication is detected, harvest the cell-free supernatant containing the virus.
-
Use this virus-containing supernatant to infect fresh MT-4 cells.
-
-
Dose Escalation:
-
In the subsequent passages, gradually increase the concentration of this compound (e.g., in two-fold increments).
-
Continue this process of serial passage and dose escalation.
-
-
Characterization of Resistant Virus:
-
Once a virus population is able to replicate efficiently at a significantly higher concentration of this compound compared to the wild-type virus, isolate the virus.
-
Determine the IC50 of this compound against this resistant virus to quantify the fold-change in susceptibility.
-
-
Genotypic Analysis:
-
Extract proviral DNA from the infected cells.
-
Amplify the reverse transcriptase coding region of the HIV-1 genome using PCR.
-
Sequence the PCR product to identify mutations that may be associated with resistance to this compound.
-
Visualizations
Signaling Pathway: HIV-1 Replication and Targets of Antiretroviral Drugs
Caption: HIV-1 replication cycle and the targets of different antiretroviral drug classes.
Experimental Workflow: In Vitro Antiviral Synergy Assay
Caption: Workflow for determining the in vitro synergy of this compound with other antiretrovirals.
Logical Relationship: Interpretation of Drug Interaction
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 4. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2005 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Cytotoxicity of GW-678248: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential cytotoxicity of GW-678248, a non-nucleoside reverse transcriptase inhibitor (NNRTI). While preclinical studies indicate a high selectivity index for this compound, suggesting low cytotoxicity with a 50% cytotoxicity concentration (CC50) greater than 386.8 μM in C8166 cells, a thorough assessment is crucial in drug development.[1][2] This document outlines a multi-assay approach to determine the cytotoxic profile of this compound, including protocols for assessing cell viability, membrane integrity, and mechanisms of cell death.
Data Presentation: Summary of Potential Cytotoxic Effects
The following tables present hypothetical data to illustrate how the results from various cytotoxicity assays can be summarized and compared.
Table 1: Cell Viability and Membrane Integrity Assays
| Assay | Cell Line | Treatment Duration (hours) | IC50 / EC50 (µM) | Maximum Inhibition / Lysis (%) |
| MTT Assay | C8166 | 48 | > 400 | < 10% at 400 µM |
| HepG2 | 48 | > 400 | < 15% at 400 µM | |
| LDH Release Assay | C8166 | 48 | > 400 | < 5% at 400 µM |
| HepG2 | 48 | > 400 | < 8% at 400 µM | |
| Neutral Red Uptake | C8166 | 48 | > 400 | < 12% at 400 µM |
| HepG2 | 48 | > 400 | < 18% at 400 µM |
Table 2: Apoptosis and Mechanistic Assays
| Assay | Cell Line | Treatment Duration (hours) | Parameter Measured | Result at 400 µM this compound |
| Caspase-3/7 Activity | HepG2 | 24 | Fold change vs. control | No significant increase |
| TUNEL Assay | HepG2 | 48 | % TUNEL-positive cells | No significant increase |
| Annexin V/PI Staining | HepG2 | 48 | % Apoptotic / Necrotic cells | No significant increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[5]
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Neutral Red Uptake Assay for Lysosomal Integrity
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate.
-
Reagent Addition: After the desired treatment time, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
Materials:
-
This compound stock solution (in DMSO)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound as described previously.
-
Fixation and Permeabilization: Fix the cells with fixation solution and then permeabilize them.
-
TUNEL Reaction: Perform the TUNEL reaction according to the manufacturer's protocol. This involves incubating the cells with the TdT enzyme and labeled dUTPs.
-
Visualization: Visualize the labeled cells using a fluorescence microscope. Alternatively, cells can be analyzed by flow cytometry.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and key signaling pathways potentially involved in cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Intrinsic apoptosis signaling pathway potentially activated by cytotoxic compounds.
Caption: Extrinsic apoptosis signaling pathway initiated by death receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming GW-678248 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with GW-678248 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is characterized as a compound with low aqueous solubility. In preclinical studies, it has been noted that the 50% cytotoxicity concentration was greater than the compound's solubility limit in aqueous media, indicating that achieving high concentrations in purely aqueous buffers is challenging[1]. For practical purposes, researchers should assume that this compound is poorly soluble in water and standard aqueous buffers.
Q2: I am observing precipitation of this compound when I add it to my aqueous buffer. What is the likely cause?
A2: Precipitation upon addition to an aqueous buffer is a clear indication that the concentration you are trying to achieve exceeds the solubility of this compound in that specific buffer. This is a common issue with hydrophobic compounds. The "like dissolves like" principle means that non-polar compounds such as this compound will have limited solubility in polar solvents like water and aqueous buffers.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy to dissolve poorly soluble compounds. The choice of co-solvent will depend on the nature of your experiment and any potential interference with the assay. It is crucial to first dissolve this compound in the organic solvent and then add this stock solution to your experimental buffer.
Q4: Which organic co-solvents are recommended for this compound?
A4: While specific data for this compound is not available, common co-solvents used for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[2] The selection should be based on compatibility with your experimental system. It is important to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts.
Q5: How does pH affect the solubility of this compound?
A5: The effect of pH on the solubility of this compound will depend on its chemical structure and whether it has ionizable functional groups. For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule into a more soluble salt form.[2] If this compound has acidic or basic properties, experimenting with buffers of different pH values may be a viable strategy to enhance its solubility.
Troubleshooting Guide
Issue 1: this compound fails to dissolve in the desired experimental buffer.
Illustrative Solubility Data of a Model Hydrophobic Compound in Common Buffers
| Buffer (pH 7.4) | Co-solvent (v/v %) | Maximum Achievable Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | None | < 1 | Immediate precipitation |
| PBS | 0.5% DMSO | 10 | Stable for 24 hours at RT |
| PBS | 1% DMSO | 50 | Stable for 24 hours at RT |
| Tris-HCl | None | < 1 | Immediate precipitation |
| Tris-HCl | 0.5% DMSO | 12 | Stable for 24 hours at RT |
| Tris-HCl | 1% DMSO | 60 | Stable for 24 hours at RT |
Note: The data in this table is illustrative for a model hydrophobic compound and not specific to this compound. Researchers should perform their own solubility tests.
Recommended Protocol for Solubility Testing:
-
Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent (e.g., 10 mM in 100% DMSO).
-
Serially dilute the stock solution into your desired experimental buffer to achieve a range of final concentrations.
-
Visually inspect for precipitation immediately after dilution and after a defined incubation period (e.g., 1, 4, and 24 hours) at the experimental temperature.
-
Determine the highest concentration that remains in solution without any visible precipitate. This is your working solubility limit under these conditions.
Issue 2: The required concentration of this compound for an experiment is higher than its measured solubility.
If the required experimental concentration of this compound cannot be achieved by simple dilution from a co-solvent stock, more advanced formulation strategies may be necessary. These approaches aim to increase the apparent solubility of the compound in the aqueous medium.
Advanced Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing the proportion of an organic co-solvent in the final solution to enhance the solubility of hydrophobic compounds.[2] | Simple to implement. | High co-solvent concentrations may affect biological assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert them into a more soluble salt form.[2] | Can significantly increase solubility without organic solvents. | Only applicable to ionizable compounds; may alter experimental conditions. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. | Can achieve higher concentrations than co-solvents alone. | Surfactants can interfere with cell membranes and protein activity. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[3] | Generally well-tolerated in biological systems. | Complexation is a 1:1 or 2:1 interaction, which may limit the maximum achievable concentration. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix, which can improve its dissolution rate and solubility.[4] | Can significantly enhance bioavailability for in vivo studies. | Requires specialized formulation development. |
Experimental Workflow for Enhancing this compound Solubility
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Signaling Pathways and Logical Relationships
Decision Tree for Selecting a Solubilization Method
Caption: Decision tree for choosing a suitable solubilization strategy for this compound.
References
How to prevent GW-678248 precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing the precipitation of GW-678248 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture experiments?
This compound is a novel benzophenone nonnucleoside reverse transcriptase inhibitor (NNRTI)[1]. Like many small-molecule inhibitors, it is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media[2]. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in your specific experimental conditions. This can be triggered by several factors, including high final concentration, improper dilution technique ("solvent shock"), temperature fluctuations, or interactions with media components[2][3][4].
Q2: My this compound stock solution in DMSO looks cloudy. Is it still usable?
A cloudy or hazy stock solution indicates that the compound has already precipitated. Using a precipitated stock will lead to inaccurate dosing and further precipitation upon dilution into your aqueous cell culture medium[3][4]. It is recommended to gently warm the solution at 37°C and vortex thoroughly to try and redissolve the compound[4]. If it does not fully dissolve, you must prepare a fresh stock solution[5]. To prevent this, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles[5].
Q3: Can I just filter out the precipitate from the cell culture medium?
Filtering is not recommended as a solution. The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results[6]. The goal should be to prevent the precipitate from forming in the first place.
Q4: How does serum in the media affect this compound solubility?
Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds and help keep them in solution[6]. Studies have shown that the presence of human serum albumin can increase the concentration of this compound required for a biological effect (IC50), which suggests protein binding is occurring[1]. While this binding can aid solubility, it may also reduce the free, active concentration of the compound. The effect can be complex and may require empirical testing in your specific media and serum concentration.
Troubleshooting Guide: Precipitate Observed in Media
If you observe cloudiness, crystals, or a film after adding this compound, use the following guide to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to the aqueous medium causes the compound to crash out of solution. | Pre-warm your cell culture medium to 37°C. Add the stock solution drop-wise into the medium while gently swirling or vortexing to ensure rapid dispersal[3][5]. Consider using a serial dilution method (see Protocol 2). |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final volume of the culture medium[4]. | Determine the maximum soluble concentration of this compound in your specific media using a solubility test (see Protocol 2). Do not exceed this concentration in your experiments. | |
| Precipitate Forms Over Time | Temperature Fluctuations: Moving cultures between a warm incubator and a cooler microscope stage, or improper thawing of media, can cause less soluble compounds to precipitate[3][7]. | Always pre-warm media and reagents to 37°C before mixing[4]. Minimize the time cultures spend in cooler environments. Avoid repeated freeze-thaw cycles for media and stock solutions[7]. |
| pH Shift: The pH of the medium can change over time in a CO2 incubator, altering the solubility of pH-sensitive compounds[3]. | Ensure your medium is correctly buffered for your incubator's CO2 concentration. | |
| Media Evaporation: Water loss from the culture vessel can increase the concentration of all solutes, including this compound, pushing it past its solubility limit[4][7]. | Use a humidified incubator and ensure culture plates or flasks are properly sealed to prevent evaporation. | |
| Inconsistent Results | Incompletely Dissolved Stock: The stock solution was not fully dissolved before use, leading to variable amounts of active compound being added[4]. | Visually inspect your stock solution for any precipitate before each use. If necessary, warm to 37°C and vortex to redissolve[4]. Prepare fresh stock if it cannot be fully redissolved[5]. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow to diagnose and solve this compound precipitation issues.
Data Presentation
Table 1: this compound Solubility & Recommended Concentrations
| Parameter | Value & Conditions | Notes |
| Stock Solution Solvent | DMSO | Prepare stock solutions at 10-20 mM. Ensure complete dissolution. |
| Aqueous Solubility | Low | The compound is hydrophobic and has limited solubility in aqueous buffers and media. |
| Recommended Final DMSO Conc. | ≤ 0.5% | Most cell lines tolerate up to 0.5% DMSO, but this should be tested. Higher DMSO aids solubility[6]. |
| Typical Working Concentration | 1 nM - 10 µM | Effective concentrations (IC50) are in the nanomolar range[1]. Precipitation risk increases significantly at concentrations >10 µM. |
| Effect of Serum | Protein Binding | Serum proteins bind to this compound, which can aid solubility but may reduce the free compound concentration available to cells[1][6]. |
Experimental Protocols
Protocol 1: Preparation and Dilution of this compound Working Solution
This protocol is designed to minimize the risk of precipitation during the dilution of a DMSO stock solution into aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM), supplemented as required
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Ensure it is fully dissolved. Gentle warming at 37°C for 5-10 minutes and vortexing can be used to aid dissolution[4].
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to avoid freeze-thaw cycles[5].
-
-
Dilute into Culture Medium:
-
Pre-warm the cell culture medium to 37°C in a water bath or incubator[3]. This is a critical step as solubility often decreases at lower temperatures.
-
Calculate the volume of stock solution needed for your final desired concentration. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically ≤0.5%)[6].
-
Add the calculated volume of the this compound stock solution directly and slowly into the pre-warmed medium while gently vortexing or swirling the tube/flask[5]. This rapid dispersal prevents localized high concentrations that cause precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your cells.
-
Dilution Method Visualization
Caption: Comparison of dilution methods for preventing compound precipitation.
Protocol 2: Determining Maximum Soluble Concentration
If you are experiencing persistent precipitation, perform this test to find the practical solubility limit of this compound in your specific cell culture medium.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your complete, pre-warmed (37°C) cell culture medium.
-
Create a serial dilution of this compound directly in the medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.
-
Include a "vehicle control" tube containing only the highest equivalent volume of DMSO (e.g., if the 100 µM tube required 10 µL of stock, add 10 µL of DMSO to the control tube)[6].
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your longest experiment.
-
Observe the tubes for any signs of precipitation (cloudiness, visible particles) immediately after dilution and at several time points during the incubation.
-
Analysis: The highest concentration that remains completely clear throughout the incubation period is the maximum working concentration you should use for your experiments under these conditions.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Troubleshooting variable results in GW-678248 antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GW-678248 in antiviral assays.
Troubleshooting Guide
Variability in antiviral assay results can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem: High Variability in IC50 Values Between Experiments
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. - Regularly test for mycoplasma contamination. |
| Inconsistent Cell Seeding Density | - Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates. |
| Variability in Virus Titer | - Use a freshly thawed and titered virus stock for each experiment. Avoid multiple freeze-thaw cycles. - Perform a virus titration assay with each experiment to confirm the multiplicity of infection (MOI). |
| Inconsistent Incubation Times | - Standardize all incubation periods, including compound pretreatment, virus infection, and post-infection incubation. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions and ensure proper mixing. |
| Serum Protein Effects | - The presence of serum proteins like human serum albumin and alpha-1 acid glycoprotein can increase the IC50 of this compound.[1][2] - If possible, use a serum-free medium or standardize the serum lot and concentration. |
| Compound Stability and Dilution | - Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. - Ensure complete dissolution of the compound in the solvent. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonnucleoside reverse transcriptase inhibitor (NNRTI). It directly binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme, causing a conformational change that allosterically inhibits its function. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the assay system and the specific HIV-1 strain. In biochemical assays using purified HIV-1 reverse transcriptase, IC50 values are typically between 0.8 and 6.8 nM.[1][2][3] In cell-based assays, such as the HeLa CD4 MAGI assay, the IC50 for wild-type HIV-1 is approximately 0.52 nM.[3] Against various NNRTI-resistant strains, the IC50 can range up to 21 nM or higher.[1][2][3]
Q3: Does this compound show cytotoxicity?
A3: Cytotoxicity studies have indicated that the 50% cytotoxicity concentration (CC50) of this compound is significantly higher than its effective antiviral concentration, providing a high selectivity index of over 2,500-fold for wild-type and some mutant HIV-1 strains.[1][2]
Q4: Can this compound be used in combination with other antiretroviral drugs?
A4: Yes, studies have shown that this compound exhibits synergistic or additive antiviral activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.[4] When combined with other NNRTIs, the activity is typically additive or slightly antagonistic.[4]
Data Presentation
Table 1: Antiviral Activity of this compound Against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 RT Mutation(s) | IC50 (nM) in HeLa-CD4 MAGI Assay |
| Wild-Type | 0.52 ± 0.4 |
| L100I | 0.5 ± 0.4 |
| K103N | 1.1 ± 0.7 |
| Y181C | 1.8 ± 1.1 |
| Y188L | 21 ± 11 |
| V106I, E138K, P236L | 86 |
| Data sourced from Hazen et al., 2007.[3] |
Experimental Protocols
Standard Antiviral Assay Protocol (HeLa-CD4 MAGI Assay)
This protocol outlines a typical cell-based assay to determine the antiviral activity of this compound.
1. Cell Preparation:
-
Culture HeLa-CD4 MAGI cells in appropriate medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).
-
Seed cells in a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of infection.
2. Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
3. Infection and Treatment:
-
Add the diluted this compound to the appropriate wells of the cell plate.
-
Include control wells with no compound (virus control) and no virus (cell control).
-
Infect the cells with a pre-titered stock of HIV-1 at a specific MOI.
4. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
5. Data Analysis:
-
Measure the endpoint, which could be the expression of a reporter gene (e.g., β-galactosidase in MAGI assays), cell viability (e.g., MTT assay), or quantification of a viral protein (e.g., p24 ELISA).
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for a cell-based antiviral assay.
Signaling Pathway
Mechanism of Action of this compound (NNRTI)
Caption: Inhibition of HIV-1 reverse transcriptase by this compound.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GW-678248 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of GW-678248, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the virus's replication. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This ultimately blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a good starting point for dose-response experiments with this compound in cell-based HIV-1 replication assays is in the low nanomolar range. For initial experiments, a broad concentration range spanning several orders of magnitude, such as 0.1 nM to 1 µM, is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and viral strain.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. To minimize the detrimental effects of the solvent on your cells, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%. Stock solutions should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound cytotoxic?
A4: this compound has been reported to have a high selectivity index, suggesting low cytotoxicity at its effective antiviral concentrations. One study indicated that the 50% cytotoxicity concentration (CC50) is greater than the compound's solubility limit.[1] Another report showed a CC50 of >386.8 μM in human C8166 cells. However, it is crucial to determine the cytotoxicity of this compound in your specific cell line of interest, as this can be cell-type dependent. A standard cytotoxicity assay, such as an MTT or CCK-8 assay, should be performed in parallel with your primary experiments.
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Biochemical Assay) | 0.8 - 6.8 nM | Recombinant HIV-1 Reverse Transcriptase | [1] |
| IC50 (Cell-based Assay) | ≤21 nM | HeLa CD4 MAGI cells (against various HIV-1 strains) | [1] |
| IC50 (Cell-based Assay) | 86 nM | HeLa CD4 MAGI cells (against V106I, E138K, P236L mutant) | [1] |
| CC50 (Cytotoxicity) | > Solubility Limit | Not specified | [1] |
| CC50 (Cytotoxicity) | > 386.8 µM | C8166 cells |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a chosen cell line.
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions to each well.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Reverse Transcriptase Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of recombinant HIV-1 reverse transcriptase in the presence of this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP and Biotin-dUTP for a colorimetric assay, or a fluorescently labeled dNTP)
-
This compound stock solution (in DMSO)
-
96-well assay plates (e.g., streptavidin-coated plates for colorimetric assays)
-
Detection reagents (e.g., anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a colorimetric HRP substrate)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing RT assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Enzyme Addition:
-
Add a fixed amount of recombinant HIV-1 RT to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection (Example for Colorimetric Assay):
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-DIG-HRP conjugate and incubate.
-
Wash the plate again to remove the unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Mandatory Visualizations
References
Addressing unexpected cytotoxicity with GW-678248
This technical support center is designed for researchers, scientists, and drug development professionals who are using GW-678248 and have encountered unexpected cytotoxicity in their experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify the potential source of the issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent nonnucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1]
Q2: Is significant cytotoxicity expected with this compound?
No, preclinical studies have shown that this compound has a high selectivity index. The 50% cytotoxicity concentration (CC50) has been reported to be greater than the compound's solubility, with a selectivity index of over 2,500-fold for wild-type HIV-1.[1] One study reported a CC50 of >386.8 µM in human C8166 cells.[2] Therefore, unexpected cytotoxicity at concentrations effective against HIV-1 may indicate an experimental issue.
Q3: What are the most common initial steps to take when observing unexpected cytotoxicity?
When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration is not toxic to the cells.[3][4] Repeating the experiment with freshly prepared reagents is also a critical first step.[3]
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
Yes, some cytotoxicity assays are prone to artifacts. For example, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by factors other than cell death.[3][5] It is advisable to confirm cytotoxicity with an orthogonal method, such as a lactate dehydrogenase (LDH) release assay or by direct cell counting using a trypan blue exclusion assay.[6][7]
Troubleshooting Guide
High Cytotoxicity in All Tested Cell Lines
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | 1. Verify all calculations for stock solutions and serial dilutions. 2. Prepare a fresh stock solution of this compound. 3. If possible, analytically verify the concentration of the stock solution.[4] |
| Solvent Toxicity | 1. Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your specific cell line in a vehicle control experiment. 2. Ensure the final solvent concentration in all experimental wells is consistent and below the toxic threshold. |
| Contamination | 1. Visually inspect cell cultures for signs of microbial contamination (e.g., bacteria, fungi). 2. Routinely test cell lines for mycoplasma contamination using PCR-based methods or DNA staining.[4] 3. If contamination is detected, discard the affected cultures and start with a fresh, uncontaminated stock. |
| Poor Cell Health | 1. Use cells with a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.[4] 2. Optimize cell seeding density to avoid overgrowth or sparseness.[4] |
| Reagent Quality | 1. Use high-quality, sterile-filtered media, serum, and other reagents. 2. Test new lots of reagents before use in critical experiments.[4][6] |
Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Procedural Variations | 1. Standardize all experimental procedures, including incubation times, cell seeding densities, and reagent addition volumes.[4] 2. Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| Reagent Variability | 1. Use a single, quality-controlled lot of media and serum for the duration of a study.[4] 2. Ensure all reagents are stored correctly and are within their expiration dates. |
| Cell Line Drift | 1. Use cell lines from a reputable cell bank and maintain a stock of early-passage cells. 2. Periodically perform cell line authentication. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Cytotoxicity (CC50) | Reference |
| This compound | Not specified | Not specified | > Level of compound solubility | [1] |
| This compound | Human C8166 cells | MTT assay | > 386.8 µM | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound (and vehicle control) to the appropriate wells. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.[7]
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Decision tree for diagnosing the cause of unexpected cytotoxicity.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing GW-678248 Resistant HIV-1 Mutants in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the in vitro emergence of HIV-1 mutants resistant to GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] It works by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[2] this compound does not inhibit HIV-2 RT.[3]
Q2: Which mutations are associated with resistance to this compound in vitro?
A2: In vitro selection studies have identified several key mutations in the HIV-1 reverse transcriptase that confer resistance to this compound. Serial passage of HIV-1 in the presence of escalating concentrations of the drug has led to the emergence of specific mutation patterns. In one series of experiments, the combination of V106I, E138K, and P236L mutations was observed.[3][4] A second series of passages resulted in the selection of K102E, V106A, and P236L mutations.[3][4]
Q3: How does the resistance profile of this compound compare to other NNRTIs like efavirenz (EFV) and nevirapine (NVP)?
A3: this compound has shown activity against a panel of HIV-1 strains with single or double mutations known to be associated with resistance to other NNRTIs.[1] In a study of 55 clinical isolates with resistance to efavirenz and/or nevirapine, 81% to 83% remained susceptible to this compound.[3][4] However, viruses with the Y188L or V106A mutations showed significantly reduced susceptibility to this compound.[3]
Q4: What is the difference between genotypic and phenotypic resistance testing?
A4: Genotypic testing involves sequencing the viral reverse transcriptase gene to identify mutations known to be associated with drug resistance. Phenotypic testing, on the other hand, directly measures the susceptibility of the virus to a drug by determining the concentration required to inhibit viral replication by 50% (IC50). An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates resistance and is often expressed as a "fold-change".
Troubleshooting Guides
Problem 1: No emergence of resistant mutants after prolonged in vitro passage.
-
Question: I have been passaging HIV-1 with increasing concentrations of this compound for an extended period, but I am not observing a significant increase in the IC50. What could be the issue?
-
Answer:
-
Insufficient Viral Diversity: The starting viral population may lack the necessary genetic diversity for resistant mutants to arise. Ensure you begin with a high-titer, diverse viral stock.
-
Inappropriate Drug Concentration: The starting concentration of this compound might be too high, leading to the complete suppression of viral replication and preventing the selection of resistant variants. It is recommended to start the selection process at a concentration approximately equal to the IC50 of the wild-type virus (around 1 nM in MT-4 cells).[3]
-
Infrequent Passaging: Passaging should be done frequently enough to allow for the amplification of any emerging resistant variants. Monitor viral replication (e.g., via p24 antigen ELISA) and passage the culture when replication is robust.
-
Suboptimal Cell Conditions: Ensure the host cells (e.g., MT-4) are healthy and in the logarithmic growth phase to support efficient viral replication.
-
Problem 2: High variability in IC50 values in phenotypic assays.
-
Question: My replicate experiments for determining the IC50 of this compound against my selected mutants are showing inconsistent results. What are the common causes?
-
Answer:
-
Pipetting Inaccuracies: Small variations in the volumes of virus, cells, or drug can lead to significant differences in results. Calibrate your pipettes regularly and consider using a master mix for reagents.
-
Cell Density Variation: The number of cells per well can influence the outcome of the assay. Ensure you have a homogenous cell suspension and that cell density is consistent across all wells.
-
Viral Titer Fluctuation: The amount of virus used for infection (multiplicity of infection, MOI) should be consistent. Re-titer your viral stocks if they have been stored for a long time or subjected to multiple freeze-thaw cycles.
-
Reagent Degradation: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 3: Genotypic analysis reveals known resistance mutations, but the phenotypic resistance is lower than expected.
-
Question: I have identified the V106I and P236L mutations in my passaged virus, but the fold-change in IC50 is only marginal. Why is this?
-
Answer:
-
Incomplete Linkage of Mutations: Resistance to this compound often arises from a combination of mutations. It's possible that not all the necessary mutations (e.g., V106I, E138K, and P236L) are present in the majority of the viral population. Consider using techniques like clonal sequencing to determine if the mutations are linked on the same viral genome.
-
Presence of Compensatory Mutations: The virus may have acquired other mutations that increase its fitness but do not directly contribute to high-level resistance.
-
Assay Sensitivity: The phenotypic assay being used may not be sensitive enough to detect subtle changes in susceptibility. Ensure your assay is properly validated with control viruses.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Other NNRTIs Against Wild-Type HIV-1
| Compound | Cell Type | IC50 (nM) |
| This compound | MT-4 | 1.0 |
| This compound | PBMCs | 0.4 |
| Efavirenz | MT-4 | ~1.0 |
| Nevirapine | MT-4 | >90 |
Data compiled from Hazen et al., 2005.[3]
Table 2: Fold Change in IC50 for this compound Against Site-Directed Mutants and In Vitro Selected Viruses
| HIV-1 RT Mutations | Fold Change in IC50 vs. Wild-Type |
| V106I, E138K, P236L | 86 |
| Y188L | 27 |
| V106A | 353 |
| V106I | 20.7 |
Data compiled from Hazen et al., 2005 and others.[1][3]
Experimental Protocols
1. In Vitro Selection of this compound Resistant HIV-1
This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of this compound to select for resistant variants.
-
Materials:
-
HIV-1 strain (e.g., HXB2)
-
MT-4 cells
-
Complete RPMI 1640 medium (with 10% FBS)
-
This compound stock solution
-
p24 antigen ELISA kit
-
-
Procedure:
-
Initiate the selection by infecting 4 x 10^7 MT-4 cells with HIV-1 at a low multiplicity of infection (e.g., 100 TCID50).
-
Add this compound at a starting concentration equal to the IC50 for the wild-type virus (e.g., 1 nM).
-
Culture the cells in a final volume of 24 ml.
-
Monitor the culture for signs of viral replication (syncytia formation, p24 antigen levels).
-
When viral replication is robust (typically every 3-4 days), passage the virus by transferring a small volume of the cell-free supernatant to fresh MT-4 cells.
-
Gradually increase the concentration of this compound in the culture medium with each passage. A two-fold increase is a common strategy.
-
Continue the serial passage for a predetermined number of passages (e.g., 8-12 passages) or until a significant increase in the IC50 is observed.
-
At various passages, harvest viral RNA for genotypic analysis and viral stocks for phenotypic analysis.
-
2. Phenotypic Susceptibility Assay (TZM-bl Luciferase Assay)
This assay measures the ability of this compound to inhibit infection of TZM-bl cells by the selected viral variants.
-
Materials:
-
TZM-bl cells
-
Complete DMEM (with 10% FBS)
-
Viral stocks (wild-type and resistant mutants)
-
Serial dilutions of this compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-drug mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of NNRTI Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reproducibility of Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during NNRTI inhibition experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: Why am I observing significant variability in my IC50 or EC50 values for the same NNRTI compound across different experimental runs?
A: High variability is a frequent challenge and can originate from several sources:
-
Reagent Integrity: Ensure that your NNRTI stock solution is stored correctly and has not been subjected to multiple freeze-thaw cycles, which can degrade the compound.[1] It is also crucial to verify the activity of the reverse transcriptase (RT) enzyme and the quality of viral stocks.[1]
-
Cellular Factors: For cell-based assays, it is important to use cells within a consistent and low passage number range.[1] Cell health and density at the time of infection can significantly influence the outcome of the assay.[1][2]
-
Assay Conditions: The IC50 value of an NNRTI can be highly dependent on the assay conditions. For instance, in biochemical assays, the choice of template/primer (T/P) substrate can lead to variations in IC50 values of up to 400-fold.[3] Similarly, the concentration of metal ions like Mg2+ can affect dNTP binding affinity in the presence of an NNRTI.[3]
-
Pipetting and Plate Effects: Inconsistent pipetting techniques and "edge effects" in microplates can introduce variability.[4] To mitigate edge effects, it is advisable to avoid using the outermost wells or to fill them with media to create a humidity barrier.[4][5]
Issue 2: Higher Than Expected IC50 Value for Wild-Type Virus
Q: My IC50 value for an NNRTI against the wild-type virus is significantly higher than reported in the literature. What could be the cause?
A: Several factors could lead to a discrepancy in IC50 values:
-
Experimental Variability: Consistent execution of the assay is paramount. Calibrate all reagents and ensure consistent cell densities and pipetting.[2]
-
Inhibitor Integrity: Verify the concentration and purity of your NNRTI stock solution. Improper storage can lead to degradation of the compound.[2]
-
Cell Line Susceptibility: The susceptibility of the cell line used for infection can impact the IC50 value.[2]
-
Viral Stock Quality: The titer and infectivity of your viral stock are critical. A high multiplicity of infection (MOI) might necessitate higher concentrations of the inhibitor to achieve 50% inhibition.[2]
Issue 3: Low or No Inhibitory Activity Observed
Q: My NNRTI compound is showing little to no activity in the assay. What should I check first?
A: When an inhibitor appears inactive, a systematic check of the assay components is necessary:
-
Confirm Compound Identity and Concentration: Ensure the integrity and concentration of your inhibitor stock. Using a fresh aliquot is recommended.[1]
-
Validate Positive Controls: Check if your positive control NNRTI (e.g., Nevirapine, Efavirenz) demonstrates the expected level of inhibition. If the positive control also fails, the issue likely lies within the assay system itself, such as an inactive enzyme or a failed viral infection.[1]
-
Review Assay Protocol: Meticulously double-check all reagent concentrations, incubation times, and procedural steps.[1] For cell-based assays, confirm successful infection by examining the virus-only control wells.[1] In biochemical assays, ensure the RT enzyme is active and that the buffer composition, template/primer, and dNTPs are not degraded.[1]
Issue 4: Inconsistent Results in Phenotypic Resistance Assays
Q: I am getting inconsistent fold-change values when testing NNRTIs against resistant viral strains. Why is this happening?
A: Inconsistent results in phenotypic assays can be due to:
-
Viral Population Heterogeneity: The initial viral population may not be homogenous and could contain a mix of wild-type and resistant variants. The presence of minority drug-resistant variants, which may not be detected by standard genotyping, can influence the outcome of phenotypic assays.[6]
-
Fitness Cost of Resistance Mutations: Some resistance mutations can impair viral replication (fitness cost).[2] If the assay conditions are not optimal, the growth of the resistant virus may be compromised, leading to variable results.
-
Assay-Dependent Resistance Levels: The level of resistance conferred by a specific mutation can vary depending on the type of RT assay used (e.g., polymerase vs. strand transfer assay). For example, the Y188L mutation shows a significantly higher level of resistance to efavirenz in a strand transfer assay compared to a polymerase assay.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between biochemical and cell-based NNRTI inhibition assays?
A1:
-
Biochemical Assays: These assays directly measure the inhibition of the purified reverse transcriptase enzyme.[1] They are useful for confirming direct enzyme inhibition and for detailed mechanistic studies.[1][7] However, they do not account for cellular factors like drug transport, metabolism, or potential cytotoxicity.[8]
-
Cell-Based Assays: These assays measure the inhibition of viral replication within a cellular context.[1][9] Common readouts include quantifying the HIV-1 p24 capsid protein via ELISA or using reporter cell lines.[1] Cell-based assays provide a more biologically relevant measure of a compound's antiviral activity but can be more complex and prone to variability due to cellular factors.[5][7]
Q2: How do NNRTI resistance mutations affect assay results?
A2: NNRTI resistance mutations occur in or near the NNRTI binding pocket of the reverse transcriptase, reducing the binding affinity of the inhibitors.[10] Common mutations include K103N, Y181C, and G190A.[2] A single mutation can confer high-level resistance to one or more NNRTIs.[10] The presence of these mutations will lead to an increase in the IC50 or EC50 value, which is expressed as a "fold-change" compared to the wild-type virus.[2]
Q3: What is the importance of quality control in NNRTI assays?
A3: A robust quality assurance program is essential for generating reliable and reproducible data.[11][12] This includes:
-
Internal Quality Control: Using internal controls within each assay run, such as a known active NNRTI as a positive control and a no-drug control.[13]
-
External Quality Assessment: Participating in external proficiency testing programs to evaluate the laboratory's performance against others.[14]
-
Reagent and Instrument Validation: Regularly validating new lots of reagents and calibrating instruments to ensure consistency.[4][15]
Q4: How can I standardize my NNRTI inhibition assay protocol?
A4: Standardization is key to reproducibility. This involves:
-
Detailed Standard Operating Procedures (SOPs): Creating and strictly following detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.
-
Consistent Reagents and Materials: Using reagents from the same supplier and lot whenever possible to minimize variability.[15]
-
Standardized Cell Culture Practices: Maintaining consistent cell lines, passage numbers, and culture conditions.[5]
-
Use of Reference Compounds: Including a well-characterized reference NNRTI in every assay to monitor for shifts in assay performance.
Data Presentation
Table 1: Impact of Assay Conditions on NNRTI IC50 Values
| NNRTI | Template/Primer Substrate | Fold-Difference in IC50 | Reference |
| Multiple NNRTIs | Various DNA/DNA vs. RNA/DNA | 2- to 400-fold | [3] |
Table 2: Common NNRTI Resistance Mutations and their Impact on Susceptibility
| Mutation | Effect on NNRTI Susceptibility | Reference(s) |
| K103N | Reduces susceptibility to nevirapine and efavirenz. | [10][16] |
| Y181C | Reduces susceptibility to nevirapine and delavirdine, with minimal effect on efavirenz alone. | [10][17] |
| G190A | Confers resistance to multiple NNRTIs. | [2] |
| Y188L | Associated with high-level resistance to nevirapine and efavirenz. | [10] |
| E138A | Reduces etravirine and rilpivirine susceptibility approximately 2-fold. | [17] |
Experimental Protocols
Protocol 1: Biochemical Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a colorimetric assay to measure the activity of HIV-1 RT and its inhibition by NNRTIs.
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Prepare a template/primer solution (e.g., poly(A)•oligo(dT)).
-
Prepare a solution of dNTPs, including digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP.
-
Prepare serial dilutions of the NNRTI compound and a positive control (e.g., Nevirapine).
-
Reconstitute the HIV-1 RT enzyme in an appropriate buffer.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, template/primer, and dNTP mix.
-
Add the serially diluted NNRTI or control to the respective wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Stop the reaction by adding EDTA.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD).
-
Wash the plate again and add a peroxidase substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each NNRTI concentration relative to the no-drug control.
-
Plot the percent inhibition against the log of the NNRTI concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based HIV-1 Replication Inhibition Assay (p24 ELISA)
This protocol describes a method to assess the ability of an NNRTI to inhibit HIV-1 replication in a cell line.
-
Cell Culture and Plating:
-
Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the NNRTI compound and a positive control in cell culture media.
-
Remove the old media from the cells and add the media containing the diluted compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Infect the cells with a pre-titered stock of HIV-1 at a specific MOI.
-
-
Incubation and Supernatant Collection:
-
Incubate the infected plates for 3-7 days at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant from each well.
-
-
p24 Antigen Quantification (ELISA):
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody.
-
Add the collected supernatants to the coated plate.
-
Add a biotinylated anti-p24 detection antibody, followed by streptavidin-HRP.
-
Add a TMB substrate and measure the absorbance.
-
Use a standard curve of recombinant p24 to quantify the amount of p24 in each supernatant.
-
-
Data Analysis:
-
Calculate the percent inhibition of p24 production for each NNRTI concentration relative to the virus-only control.
-
Plot the percent inhibition against the log of the NNRTI concentration and determine the EC50 value.
-
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of NNRTIs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Minority HIV-1 Drug Resistance Mutations and the Risk of NNRTI-based Antiretroviral Treatment Failure: A Systematic Review and Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 13. Quality assurance for HIV testing services - Consolidated guidelines on differentiated HIV testing services - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ensuring the quality of HIV testing services - Consolidated Guidelines on HIV Testing Services - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. Ultra-sensitive test reveals highly variable patterns of NNRTI resistance decay | aidsmap [aidsmap.com]
- 17. HIV Drug Resistance Database [hivdb.stanford.edu]
Technical Support Center: The Impact of Serum Proteins on GW-678248 In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of GW-678248, a nonnucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in the potency (increase in IC50) of this compound when we switched from serum-free media to media containing fetal bovine serum (FBS) or human serum. Is this expected?
A1: Yes, this is an expected phenomenon. This compound, like many other drugs, can bind to serum proteins such as albumin and alpha-1 acid glycoprotein (AAG).[1] It is widely accepted that only the unbound (free) fraction of a drug is pharmacologically active.[2] When serum proteins are present in the culture medium, a portion of this compound will bind to these proteins, reducing the concentration of the free drug available to inhibit the HIV-1 reverse transcriptase. This necessitates a higher total concentration of the drug to achieve the same level of inhibition, resulting in an increased IC50 value. For this compound, the presence of 45 mg/ml human serum albumin plus 1 mg/ml alpha-1 acid glycoprotein has been reported to increase the IC50 approximately sevenfold.[1]
Q2: What are the major serum proteins that bind to drugs like this compound?
A2: The two primary drug-binding proteins in serum are albumin and alpha-1 acid glycoprotein (AAG). Albumin, being the most abundant protein in plasma, generally binds to acidic and neutral drugs.[2] AAG tends to bind to basic and neutral drugs. The extent of binding to each protein depends on the physicochemical properties of the drug.
Q3: How can we quantify the extent of this compound binding to serum proteins?
A3: Several biophysical techniques can be used to determine the binding affinity and the fraction of a drug bound to serum proteins. Common methods include:
-
Equilibrium Dialysis: This is often considered the gold standard for determining drug-protein binding. It involves separating a drug-protein solution from a protein-free buffer by a semi-permeable membrane that allows the free drug to pass through but retains the protein and the protein-bound drug. At equilibrium, the concentration of the free drug is the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
-
Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifuging the sample through a filter with a specific molecular weight cutoff that retains the protein and the protein-drug complex. The concentration of the drug in the ultrafiltrate represents the free drug concentration.
-
Ultracentrifugation: This technique separates the free drug from the protein-bound drug based on their different sedimentation rates in a centrifugal field.
-
Spectroscopic Methods: Techniques such as fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism can be used to study the interaction between a drug and a protein by observing changes in their spectral properties upon binding.
Q4: Should we use serum-free or serum-containing media for our in vitro antiviral assays with this compound?
A4: The choice of media depends on the objective of your experiment.
-
Serum-free media is ideal for determining the intrinsic potency of the compound against its target without the confounding factor of protein binding. This provides a baseline IC50 value.
-
Serum-containing media (e.g., with FBS or human serum) provides a more physiologically relevant environment, as drugs in vivo are exposed to plasma proteins. Using serum-containing media can give a more realistic prediction of the drug's efficacy in a biological system. It is often recommended to determine the IC50 in the presence of a standardized concentration of human serum to better correlate in vitro data with in vivo expectations.
Q5: We are seeing high variability in our IC50 values when using serum-containing media. What could be the cause?
A5: High variability in IC50 values in the presence of serum can be attributed to several factors:
-
Lot-to-lot variability of serum: Different batches of FBS or human serum can have varying concentrations of proteins, lipids, and other endogenous substances that can affect drug binding. It is advisable to use a single, large lot of serum for a series of related experiments.
-
Inconsistent experimental conditions: Ensure that factors such as cell density, incubation time, and passage number of the cells are consistent across experiments.
-
Compound stability: The compound may be less stable in the presence of serum.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in drug concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high IC50 value in serum-containing media | High degree of binding to serum proteins. | This is often expected. Quantify the protein binding using methods like equilibrium dialysis to determine the free fraction of the drug. |
| Degradation of the compound in serum. | Assess the stability of this compound in the presence of serum over the time course of the experiment. | |
| Issues with the cell culture (e.g., high cell density, resistant cell line). | Ensure consistent cell seeding density and use a well-characterized, sensitive cell line. | |
| Poor reproducibility of IC50 values | Lot-to-lot variation in serum. | Purchase a large batch of serum and pre-test it for consistency. |
| Inconsistent assay conditions. | Standardize all assay parameters, including incubation times, temperatures, and cell passage numbers. | |
| Pipetting inaccuracies. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| No antiviral activity observed in the presence of serum | The free concentration of the drug is below the effective concentration. | Increase the concentration range of this compound tested. Consider using a lower percentage of serum if experimentally justifiable. |
| The compound is rapidly metabolized by enzymes in the serum. | Investigate the metabolic stability of the compound in serum. |
Data Presentation
Table 1: Impact of Human Serum Proteins on this compound IC50
| Condition | IC50 (nM) | Fold Increase in IC50 |
| Serum-Free | X | 1 |
| + 45 mg/ml HSA & 1 mg/ml AAG | 7X | ~7 |
Note: 'X' represents the baseline IC50 value in the absence of serum proteins. The sevenfold increase is based on published data.[1]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell-Based Reporter Gene Assay (e.g., TZM-bl cells)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 replication in a cell-based assay.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (in DMSO).
-
HIV-1 virus stock (e.g., NL4-3).
-
96-well flat-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the complete growth medium (or a serum-free medium for baseline determination). The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
-
Infection:
-
Remove the medium from the cells.
-
Add 50 µL of the serially diluted this compound to the respective wells.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a high signal-to-noise ratio) to each well.
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
After incubation, remove the supernatant.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate for 2-10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cell control wells) from all other luminescence values.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Equilibrium Dialysis for Determining Serum Protein Binding
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 10 kDa).
-
This compound solution.
-
Human serum albumin (HSA) or human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical method to quantify this compound (e.g., LC-MS/MS).
Procedure:
-
Membrane Preparation:
-
Pre-soak the dialysis membranes according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of this compound and HSA (or human serum) in PBS in one chamber of the dialysis cell.
-
Add an equal volume of PBS to the other chamber.
-
-
Dialysis:
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, take samples from both chambers.
-
Determine the concentration of this compound in both the protein-containing chamber (total drug) and the protein-free chamber (free drug) using a validated analytical method.
-
-
Calculation:
-
Fraction unbound (fu) = [Free Drug Concentration] / [Total Drug Concentration]
-
Percentage bound = (1 - fu) x 100
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Impact of serum protein binding on this compound activity.
References
Best Practices for Long-Term Storage of GW-678248 Stock Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the long-term storage of GW-678248 stock solutions to ensure their stability and efficacy in your experiments. Following these recommendations will help minimize degradation and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing capacity for many small organic molecules. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can accelerate compound degradation.
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of this compound stock solutions at -80°C. For shorter periods (up to one month), -20°C is generally acceptable. Avoid storing stock solutions at 4°C or room temperature for extended periods, as this can lead to degradation.
Q3: How should I prepare and handle the stock solutions to maximize stability?
A3: To ensure the longevity of your this compound stock solutions, follow these steps:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO to prepare your stock solution.
-
Aliquot: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed vials. This practice is critical to avoid repeated freeze-thaw cycles, which can significantly degrade the compound.
-
Proper Sealing: Ensure vials are sealed tightly to prevent solvent evaporation and exposure to moisture and air.
Q4: How long can I expect my this compound stock solution to be stable under recommended storage conditions?
A4: While specific long-term stability data for this compound is not extensively published, general guidelines for small molecule inhibitors suggest that stock solutions in DMSO can be stable for at least six months when stored at -80°C. However, for critical experiments, it is always best to use a freshly prepared stock solution or one that has been stored for the shortest possible time.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Excellent solubilizing capacity and minimizes water-related degradation. |
| Storage Temperature | -80°C for long-term storage (>1 month) -20°C for short-term storage (≤1 month) | Minimizes chemical degradation and slows down molecular motion. |
| Aliquoting | Single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Vials | Tightly sealed, appropriate for low temperatures | Prevents solvent evaporation and exposure to moisture and air. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 518.37 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in pre-labeled vials.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the stock solution upon thawing. | 1. Incomplete initial dissolution.2. Solvent evaporation.3. Compound has low solubility at lower temperatures. | 1. Gently warm the vial to room temperature and vortex vigorously to redissolve the compound.2. Ensure the vial is tightly sealed during storage.3. If the precipitate persists, centrifuge the vial and use the supernatant, though the concentration may be lower than expected. |
| Loss of compound activity in experiments. | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C or higher).2. Contamination of the stock solution. | 1. Prepare a fresh stock solution from powder.2. Always use sterile techniques when handling stock solutions. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration of the stock solution.2. Degradation of the compound over time. | 1. Ensure accurate weighing and volume measurements during stock preparation.2. Prepare fresh stock solutions more frequently. For highly sensitive assays, consider preparing fresh solutions for each experiment. |
Visualizing Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the key workflows.
Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.
Caption: A troubleshooting decision tree for common issues with this compound stock solutions.
Technical Support Center: Benzophenone Compounds in Experimental Research
Welcome to the technical support center for researchers utilizing benzophenone-based compounds in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental artifacts and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling and cross-linking experiments using benzophenone probes.
Issue 1: High Non-Specific Binding or Background Labeling
Question: I am observing high levels of non-specific binding to proteins that are not my target of interest. What are the potential causes and how can I reduce this?
Answer: Non-specific binding is a common artifact in benzophenone-based experiments and can arise from several factors.[1][2] Here’s a breakdown of the causes and troubleshooting strategies:
-
Cause 1: Hydrophobic and Electrostatic Interactions: The inherent chemical properties of the benzophenone probe can lead to non-specific association with various biomolecules.[1][3]
-
Cause 2: High Probe Concentration: Excessive probe concentration increases the likelihood of random collisions and cross-linking to non-target proteins.
-
Cause 3: Prolonged UV Irradiation: While benzophenones require longer irradiation times, excessive exposure can increase the chances of non-specific labeling.[4][5]
-
Cause 4: Suboptimal Buffer Conditions: The composition of your buffer can influence non-specific interactions.
Troubleshooting Strategies:
| Strategy | Detailed Recommendation |
| Optimize Probe Concentration | Perform a concentration titration experiment to determine the lowest effective concentration of your benzophenone probe that still provides sufficient labeling of your target protein. |
| Optimize UV Irradiation Time | Conduct a time-course experiment to find the shortest UV exposure time that yields adequate specific labeling while minimizing background.[4][5] |
| Include Scavengers | Add radical scavengers (e.g., dithiothreitol (DTT) or β-mercaptoethanol) to the lysis buffer (if compatible with your experiment) to quench unbound, activated benzophenone. Note that this is not suitable for live-cell experiments. |
| Modify Buffer Composition | Adjusting the salt concentration of your buffer can help minimize non-specific electrostatic interactions.[2] Consider including a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (0.05-0.1%) to reduce hydrophobic interactions. |
| Perform Competition Experiments | To confirm specific binding, include a control where you pre-incubate your sample with an excess of an unlabeled competitor ligand that binds to the same target.[5] A significant reduction in labeling of your target in the presence of the competitor indicates specific binding. |
| Use Control Probes | Synthesize and test a "negative control" probe that is structurally similar to your benzophenone probe but lacks the photo-reactive group. This can help identify proteins that bind non-specifically to the core structure of your probe. |
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Issue 2: Low or No Labeling of the Target Protein
Question: I am not seeing any significant labeling of my protein of interest. What could be wrong?
Answer: A lack of labeling can be due to several factors, ranging from the experimental setup to the inherent properties of your probe and target.
Troubleshooting Strategies:
| Strategy | Detailed Recommendation |
| Verify UV Light Source | Ensure your UV lamp is emitting at the correct wavelength (typically 350-365 nm for benzophenones) and has sufficient power.[1][4] Check the age of the bulb, as output can decrease over time. |
| Confirm Probe Integrity | Verify the chemical integrity and purity of your benzophenone probe, especially if it has been stored for a long time. Degradation can lead to a loss of photoreactivity. |
| Assess Probe-Target Binding | Before photo-cross-linking, confirm that your probe actually binds to the target protein using a non-covalent binding assay (e.g., isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or a pulldown experiment without UV activation). |
| Consider Steric Hindrance | The bulky nature of the benzophenone group might sterically hinder the interaction of your probe with the target protein.[5] If possible, redesign your probe with the benzophenone at a different position or with a longer, more flexible linker.[6] |
| Increase Probe Concentration | While high concentrations can lead to non-specific binding, a low concentration might be insufficient for detectable labeling. Carefully increase the probe concentration in a stepwise manner. |
| Increase Irradiation Time | If initial experiments show no labeling, cautiously increase the UV irradiation time.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating benzophenone probes?
A1: Benzophenone-based probes are typically activated with UV light in the range of 350-365 nm.[1][4] This longer wavelength is advantageous as it is less likely to cause damage to proteins compared to the shorter wavelengths required for other photophores like aryl azides.[4]
Q2: How long should I irradiate my sample?
A2: The optimal irradiation time can vary significantly depending on the probe, target, and experimental setup. It is often necessary to perform a time-course experiment, starting with shorter durations (e.g., 5-15 minutes) and increasing to longer times (e.g., 30-60 minutes or more).[4][5] Be aware that longer irradiation times can increase the risk of non-specific labeling and protein damage.[5]
Q3: Can the benzophenone group itself bind to proteins?
A3: Yes, the benzophenone moiety can exhibit non-specific binding to proteins, particularly to hydrophobic pockets.[7] In some cases, benzophenone and its analogs have been shown to bind to proteins like human glyoxalase 1 (GLO1), which could be a source of artifacts in your experiments.[7] It is crucial to run appropriate controls to distinguish between specific, target-directed labeling and non-specific binding of the benzophenone group itself.
Q4: How does benzophenone compare to other photo-cross-linkers like aryl azides and diazirines?
A4: Each class of photo-cross-linker has its own set of advantages and disadvantages.
| Feature | Benzophenones | Aryl Azides | Diazirines |
| Activation Wavelength | ~350-365 nm[4] | ~260-300 nm[4] | ~350 nm[4] |
| Reactivity of Intermediate | Triplet diradical[4] | Nitrene[2] | Carbene[4] |
| Reaction with Water | Reversible quenching[4] | Stable | Stable |
| Advantages | Less protein damage due to longer wavelength; can be repeatedly excited.[4] | Smaller size. | Smaller size; highly reactive carbene leads to efficient labeling.[4] |
| Disadvantages | Bulky, which can cause steric hindrance; requires longer irradiation times, which can lead to artifacts.[4][5] | Shorter wavelength can cause protein damage; nitrene can rearrange to less reactive species.[2] | Can isomerize to a less reactive diazo species.[4] |
Benzophenone Photoactivation and Cross-Linking Pathway
Caption: Simplified pathway of benzophenone photoactivation and cross-linking.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Purified Protein
This protocol provides a general workflow for photoaffinity labeling of a purified protein with a benzophenone-containing probe.
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare a solution containing your purified target protein at a suitable concentration (e.g., 1-10 µM) in an appropriate buffer (e.g., PBS or Tris-HCl).
-
Add the benzophenone probe to the desired final concentration (start with a 1:1 or 10:1 molar ratio of probe to protein). Include a DMSO control if the probe is dissolved in DMSO.
-
For competition experiments, add a 100-fold molar excess of an unlabeled competitor and incubate for 30 minutes at room temperature before adding the benzophenone probe.
-
Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for binding.
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., a 96-well plate or open microcentrifuge tubes) on ice.
-
Irradiate the samples with a UV lamp at 365 nm for a predetermined amount of time (e.g., 15-30 minutes).[8] The distance from the lamp to the sample should be kept consistent.
-
-
Analysis of Labeling:
-
After irradiation, add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Analyze the labeling by in-gel fluorescence (if the probe has a fluorescent tag), autoradiography (for radiolabeled probes), or Western blotting using an antibody against a tag on the probe (e.g., biotin).
-
Experimental Workflow for Photoaffinity Labeling
Caption: General experimental workflow for photoaffinity labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: GW-678248 Demonstrates Superior In Vitro Efficacy Against Resistant HIV-1 Strains Compared to Efavirenz
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, a preclinical comparison reveals the potent next-generation candidate, GW-678248, to possess a significant efficacy advantage over the established therapeutic, Efavirenz (EFV), particularly against viral strains with common resistance mutations. While clinical trial data for this compound remains unavailable, in vitro studies showcase its robust antiviral activity and a higher barrier to resistance, positioning it as a promising agent for future HIV-1 therapy, especially in cases of treatment failure with current NNRTI regimens.
This guide provides a detailed comparison of the preclinical efficacy of this compound and Efavirenz, supported by available experimental data and methodologies.
Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase
Both this compound and Efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication. They bind to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site for nucleosides. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
In Vitro Efficacy: A Clear Advantage for this compound
Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against both wild-type and a broad spectrum of NNRTI-resistant HIV-1 strains.[1] In direct comparative assays, this compound consistently shows lower 50% inhibitory concentrations (IC50) than Efavirenz, indicating greater potency.
Notably, this compound maintains significant activity against viral isolates harboring mutations that confer high-level resistance to Efavirenz, such as the K103N mutation.[1] This suggests that this compound may be a viable option for patients who have experienced virologic failure with Efavirenz-containing regimens.
| HIV-1 Strain | This compound IC50 (nM) | Efavirenz IC50 (nM) | Fold Change in IC50 (this compound vs. EFV) |
| Wild-Type | 0.8 - 2.5 | 1.7 - 3.2 | ~2-fold lower |
| K103N | ≤ 21 | > 100 | > 4.8-fold lower |
| Y181C | ≤ 21 | > 100 | > 4.8-fold lower |
| L100I | ≤ 21 | > 100 | > 4.8-fold lower |
| Multiple Mutations | 86 | > 1000 | > 11.6-fold lower |
Data compiled from preclinical studies.[1] Exact values can vary based on the specific assay conditions and cell lines used.
Resistance Profile: A Higher Genetic Barrier for this compound
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. Efavirenz is known to have a relatively low genetic barrier to resistance, with the single K103N mutation in the reverse transcriptase enzyme being a primary pathway to treatment failure.[2][3]
In contrast, in vitro resistance selection studies with this compound have indicated a higher genetic barrier to resistance. While resistance can be induced, it often requires the accumulation of multiple mutations in the reverse transcriptase gene.[1] This suggests that this compound may offer a more durable antiviral response.
Experimental Protocols
The following are generalized descriptions of the key in vitro experiments used to compare the efficacy of this compound and Efavirenz.
Antiviral Activity Assay (Cell-Based)
Objective: To determine the concentration of the drug that inhibits 50% of viral replication (IC50) in a cell culture system.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., HeLa CD4 MAGI cells or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Viral Infection: Cells are infected with a known amount of HIV-1 (either wild-type or a specific mutant strain).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of either this compound or Efavirenz.
-
Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.
-
Reporter Gene Assay: (e.g., using MAGI cells which express β-galactosidase upon HIV-1 infection) measures the expression of a reporter gene that is activated by viral Tat protein.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Resistance Selection Studies
Objective: To identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiviral drug.
Methodology:
-
Initial Infection: A cell culture is infected with wild-type HIV-1.
-
Drug Exposure: The infected culture is treated with a low concentration of the drug (this compound or Efavirenz).
-
Serial Passage: The virus from the treated culture is harvested and used to infect fresh cells, with a gradually increasing concentration of the drug in each subsequent passage.
-
Monitoring for Resistance: The viral population is monitored for signs of reduced susceptibility to the drug (i.e., the ability to replicate at higher drug concentrations).
-
Genotypic Analysis: Once resistance is established, the reverse transcriptase gene of the resistant virus is sequenced to identify the mutations that have been selected.
Clinical Development and Future Outlook
Efavirenz has been a cornerstone of antiretroviral therapy for many years, with extensive clinical data supporting its efficacy and safety profile. It is, however, associated with central nervous system side effects in some patients, and the emergence of resistance is a clinical concern.
This compound was being developed as a prodrug, GW695634, to improve its pharmacokinetic properties.[1] However, public information regarding the clinical development and trial results for GW695634 is not available at this time.
Conclusion
Based on the available preclinical data, this compound demonstrates a superior in vitro efficacy and resistance profile compared to Efavirenz. Its potent activity against a wide range of NNRTI-resistant HIV-1 strains, including those with the common K103N mutation, highlights its potential as a valuable next-generation NNRTI. While the lack of clinical data for this compound or its prodrug GW695634 currently limits a direct comparison of their clinical utility, the preclinical findings strongly suggest that further investigation into this compound is warranted. For researchers and drug development professionals, this compound represents a promising scaffold for the design of future NNRTIs with improved potency and a higher barrier to resistance.
References
A Comparative Analysis of GW-678248 and Nevirapine Against Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) GW-678248 and Nevirapine (NVP), with a focus on their efficacy against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is compiled from preclinical research and is intended to inform ongoing research and drug development efforts in the field of antiretroviral therapy.
Executive Summary
This compound, a novel benzophenone NNRTI, demonstrates significantly superior potency against a wide range of clinically relevant NNRTI-resistant HIV-1 mutants compared to the first-generation NNRTI, Nevirapine. Experimental data consistently shows that this compound maintains low nanomolar to sub-nanomolar inhibitory concentrations against viral strains harboring mutations that confer high-level resistance to Nevirapine. This suggests that the structural modifications in the benzophenone class of NNRTIs effectively overcome common resistance pathways. While this compound showed promise in preclinical studies, its development was ultimately halted. This guide presents the key preclinical data, the experimental methodologies used to generate it, and the underlying mechanisms of action and resistance.
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound and Nevirapine against wild-type and NNRTI-resistant HIV-1 strains. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture assays.
Table 1: Antiviral Activity against Wild-Type and Single-Mutant HIV-1 Clones [1][2]
| HIV-1 RT Mutation | This compound IC50 (nM) | Nevirapine IC50 (nM) | Fold Change in IC50 (this compound) | Fold Change in IC50 (Nevirapine) |
| Wild-Type | 0.52 | 88 | 1.0 | 1.0 |
| L100I | 0.5 | 500 | 1.0 | 5.7 |
| K101E | 1.3 | >10,000 | 2.5 | >114 |
| K103N | 1.0 | 2,100 | 1.9 | 23.9 |
| V106A | 0.6 | 10,000 | 1.2 | 113.6 |
| V106I | 0.8 | >10,000 | 1.5 | >114 |
| V106M | 0.7 | >10,000 | 1.3 | >114 |
| V108I | 0.7 | 4,200 | 1.3 | 47.7 |
| E138K | 2.1 | 1,000 | 4.0 | 11.4 |
| Y181C | 0.7 | 4,200 | 1.3 | 47.7 |
| Y188C | 2.3 | >10,000 | 4.4 | >114 |
| Y188L | 21 | >10,000 | 40.4 | >114 |
| G190A | 1.3 | 4,400 | 2.5 | 50.0 |
| G190E | 1.5 | >10,000 | 2.9 | >114 |
| P225H | 0.8 | 1,100 | 1.5 | 12.5 |
| P236L | 1.4 | 1,200 | 2.7 | 13.6 |
Table 2: Antiviral Activity against Double-Mutant HIV-1 Clones [1][2]
| HIV-1 RT Mutations | This compound IC50 (nM) | Nevirapine IC50 (nM) | Fold Change in IC50 (this compound) | Fold Change in IC50 (Nevirapine) |
| K103N + L100I | 1.1 | 1,300 | 2.1 | 14.8 |
| K103N + Y181C | 1.7 | 7,100 | 3.3 | 80.7 |
| K103N + G190A | 2.5 | >10,000 | 4.8 | >114 |
| K103N + P225H | 1.4 | 1,200 | 2.7 | 13.6 |
| V106I + Y181C | 1.3 | >10,000 | 2.5 | >114 |
| V106I + P236L | 1.8 | >10,000 | 3.5 | >114 |
Experimental Protocols
The data presented above was primarily generated using the HeLa CD4 MAGI cell-based assay and in vitro resistance selection studies.
HeLa CD4 MAGI Antiviral Assay
This assay is a widely used method to determine the in vitro susceptibility of HIV-1 to antiretroviral drugs.
Principle: The HeLa-CD4-LTR-β-gal (MAGI) cell line is a genetically engineered human cervical cancer cell line that expresses the human CD4 receptor, making it susceptible to HIV-1 infection. These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection and the production of the viral Tat protein, the LTR is transactivated, leading to the expression of β-galactosidase. Infected cells can then be visualized and quantified by staining with a substrate for this enzyme (e.g., X-gal), which produces a blue color.
Detailed Protocol:
-
Cell Culture: HeLa CD4 MAGI cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Virus Preparation: Stocks of wild-type and mutant HIV-1 are generated by transfection of proviral DNA into producer cells. The viral titer is determined to ensure a consistent multiplicity of infection (MOI) for the assays.
-
Assay Setup:
-
HeLa CD4 MAGI cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight.
-
Serial dilutions of the test compounds (this compound and Nevirapine) are prepared in cell culture medium.
-
The medium from the cell plates is removed, and the drug dilutions are added.
-
A predetermined amount of HIV-1 virus stock is then added to each well. Control wells with no drug and no virus are included.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining and Quantification:
-
After incubation, the medium is removed, and the cells are fixed with a solution of formaldehyde and glutaraldehyde.
-
The cells are then washed and stained with a solution containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), potassium ferricyanide, potassium ferrocyanide, and magnesium chloride.
-
Blue-stained cells, representing individual infection events, are counted using a light microscope.
-
-
Data Analysis: The number of blue cells in the drug-treated wells is compared to the number in the untreated control wells. The IC50 value is calculated as the drug concentration that reduces the number of blue cells by 50%.
In Vitro Selection of Drug-Resistant HIV-1
This experimental procedure is used to identify the genetic mutations that confer resistance to a specific antiretroviral agent.
Principle: HIV-1 is cultured in the presence of escalating concentrations of an antiretroviral drug. This selective pressure favors the growth of viral variants that have acquired mutations in the drug's target protein, in this case, the reverse transcriptase enzyme. Over time, these resistant variants become the dominant population.
Detailed Protocol:
-
Cell and Virus Culture: HIV-1 permissive cells, such as MT-4 or peripheral blood mononuclear cells (PBMCs), are used. A wild-type HIV-1 strain is used to initiate the culture.
-
Dose-Escalating Drug Exposure:
-
The initial culture is established by infecting the cells with HIV-1 in the presence of the drug at a concentration close to its IC50.
-
Viral replication is monitored by measuring the level of p24 antigen or reverse transcriptase activity in the culture supernatant.
-
Once viral replication is consistently detected, the culture supernatant containing the virus is used to infect fresh cells in the presence of a higher concentration of the drug (typically a 2- to 3-fold increase).
-
This process of serial passage with increasing drug concentrations is repeated for several rounds.
-
-
Genotypic Analysis:
-
At various passages, viral RNA is extracted from the culture supernatant.
-
The region of the viral genome encoding the reverse transcriptase is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is then sequenced to identify any amino acid mutations that have emerged in the reverse transcriptase enzyme.
-
-
Phenotypic Analysis: The drug susceptibility of the selected resistant viral variants is determined using the HeLa CD4 MAGI assay to confirm the level of resistance conferred by the identified mutations.
Mandatory Visualizations
NNRTI Mechanism of Action
Experimental Workflow for Antiviral Activity Assessment
Conclusion
The preclinical data strongly indicates that this compound possesses a superior resistance profile compared to Nevirapine, maintaining potent activity against a broad spectrum of NNRTI-resistant HIV-1 variants. This improved efficacy is attributed to the unique structural features of the benzophenone class of NNRTIs, which allow for more robust binding to the NNRTI binding pocket of the reverse transcriptase, even in the presence of resistance-conferring mutations.
It is important to note that the prodrug of this compound, known as GW-695634, was advanced into clinical development but did not proceed past Phase II trials due to unfavorable outcomes.[3] Despite its discontinuation for clinical use, the study of this compound and its interactions with resistant HIV-1 strains provides valuable insights for the design of next-generation NNRTIs with improved durability and a higher barrier to resistance. The experimental protocols detailed in this guide serve as a reference for the continued evaluation of novel antiretroviral compounds.
References
A Head-to-Head Comparison of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and resistance profiles of Doravirine, Rilpivirine, and Etravirine.
The landscape of HIV-1 treatment has been significantly advanced by the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents offer improved potency, particularly against viral strains with resistance to first-generation NNRTIs, and more favorable safety profiles. This guide provides a detailed, data-driven comparison of three leading next-generation NNRTIs: doravirine (DOR), rilpivirine (RPV), and etravirine (ETR). By examining their clinical efficacy, safety profiles, and resistance characteristics through supporting experimental data, this document aims to equip researchers and clinicians with the evidence needed to make informed decisions in antiretroviral therapy.
Executive Summary
Next-generation NNRTIs have been engineered to overcome the limitations of their predecessors. Doravirine is noted for its robust efficacy in treatment-naïve patients and a favorable neuropsychiatric and lipid profile.[1] Rilpivirine is also used in treatment-naïve individuals, particularly those with a low baseline viral load.[1] Etravirine is a key option for treatment-experienced patients due to its activity against a broad range of NNRTI-resistant mutations.[1]
Clinical Efficacy: A Comparative Analysis
The efficacy of these next-generation NNRTIs has been rigorously evaluated in large-scale clinical trials. The following tables summarize key efficacy data from pivotal Phase 3 studies.
Table 1: Efficacy in Treatment-Naïve Adults
| Outcome | Doravirine/3TC/TDF (DRIVE-AHEAD - Week 96)[1][2] | Rilpivirine + 2 NRTIs (ECHO/THRIVE - Week 96)[3] | Efavirenz/FTC/TDF (DRIVE-AHEAD - Week 96)[1][2] | Efavirenz + 2 NRTIs (ECHO/THRIVE - Week 96)[3] |
| HIV-1 RNA <50 copies/mL | 77.5% | 84% (baseline viral load ≤100,000 copies/mL) | 73.6% | 82% |
| Virologic Failure | Low and similar across arms | 9% | Low and similar across arms | 5% |
Table 2: Efficacy in Treatment-Experienced Adults
| Outcome | Etravirine + Background Regimen (DUET-1 & 2 - Week 96)[4] | Placebo + Background Regimen (DUET-1 & 2 - Week 96)[4] |
| HIV-1 RNA <50 copies/mL | 57% | 36% |
| Mean CD4+ T-cell count increase from baseline | 128 cells/mm³ | 86 cells/mm³ |
Safety and Tolerability
The safety and tolerability of next-generation NNRTIs are critical for long-term adherence and patient outcomes.
Table 3: Comparative Overview of Key Adverse Events
| Adverse Event | Doravirine (DRIVE-AHEAD)[5][6] | Rilpivirine (ECHO/THRIVE)[7][8] | Etravirine (DUET-1 & 2)[4][9] |
| Neuropsychiatric Events (e.g., dizziness, abnormal dreams, depression) | Lower rates compared to efavirenz (24% vs 57%)[6] | Depressive disorders reported in 9% of patients.[8] | Generally comparable to placebo. |
| Rash | Mild to moderate | Treatment-related rash (Grade 2-4) in 3% of subjects.[7] | More frequent than placebo (21% vs 12%); mostly mild to moderate.[4] Severe hypersensitivity reactions, including DRESS and TEN, have been reported.[1][10] |
| Lipid Profile | Favorable lipid profile with minimal changes in fasting lipids.[11][12] | Smaller increases in lipid abnormalities compared to efavirenz.[13] | Generally comparable to placebo. |
| Discontinuation due to Adverse Events | 2.5% | 3% | 5.2% |
Resistance Profiles
A key advantage of next-generation NNRTIs is their improved resistance profile compared to first-generation agents.
Table 4: Activity Against Common NNRTI Resistance Mutations (Fold Change in EC50)
| Mutation | Doravirine[14][15][16] | Rilpivirine[17] | Etravirine[18] |
| K103N | <3 | - | - |
| Y181C | <3 | 2.5 - 3 | >10 (in combination with other mutations) |
| E138K | - | 2.5 - 3 | - |
| V106A | ~10 | - | - |
| Y188L | >100 | - | - |
| K101P | <10 | ~50 | - |
| Y181I/V | - | ~15 | - |
Fold change values are approximate and can vary based on the specific assay and viral strain.
Doravirine maintains activity against common mutations like K103N and Y181C.[14] Rilpivirine is affected by mutations like K101E, E138K, and Y181C.[17] Etravirine is effective against many HIV-1 variants resistant to first-generation NNRTIs, but its susceptibility can be reduced by an accumulation of mutations.[18]
Signaling and Metabolic Pathways
Next-generation NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase, binding to a hydrophobic pocket distinct from the active site.[19] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA.[20]
Rilpivirine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidation.[10] The resulting metabolites can then undergo Phase II metabolism via glucuronidation by UGT1A1 and UGT1A4.[10]
Experimental Protocols
Determination of In Vitro Antiviral Efficacy (EC50)
A common method to determine the in vitro efficacy of an NNRTI is through cell-based assays.
Protocol:
-
Cell Culture: MT-4 cells are cultured in appropriate media and conditions.
-
Drug Preparation: The NNRTI is serially diluted to a range of concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB).
-
Treatment: The diluted NNRTI is added to the infected cell cultures.
-
Incubation: The plates are incubated for 4-5 days to allow for viral replication.
-
Quantification: The extent of viral replication is measured, typically by quantifying the amount of p24 antigen in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Clinical Trial Methodologies
-
DRIVE-AHEAD (Doravirine): A Phase 3, multicenter, double-blind, non-inferiority trial comparing a fixed-dose combination of doravirine/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) to efavirenz/emtricitabine/TDF (EFV/FTC/TDF) in treatment-naïve adults with HIV-1.[2][21][22] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48.[22]
-
ECHO and THRIVE (Rilpivirine): Two Phase 3, randomized, double-blind, double-dummy, active-controlled, non-inferiority trials comparing rilpivirine to efavirenz, each in combination with two nucleoside/nucleotide reverse transcriptase inhibitors, in treatment-naïve adults with HIV-1.[23] The primary endpoint was the proportion of patients with a confirmed viral load of <50 copies/mL at week 48.[23]
-
DUET-1 and DUET-2 (Etravirine): Two Phase 3, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of etravirine in treatment-experienced adults with HIV-1 with NNRTI and protease inhibitor resistance.[24][25][26] Patients received etravirine or placebo in combination with a background regimen that included darunavir/ritonavir.[25] The primary endpoint was a confirmed viral load below 50 copies/mL at week 24.[25]
Conclusion
The next-generation NNRTIs doravirine, rilpivirine, and etravirine represent significant advancements in the management of HIV-1 infection. Doravirine offers a favorable safety profile and robust efficacy in treatment-naïve patients. Rilpivirine is an effective option for treatment-naïve individuals with low baseline viral loads. Etravirine remains a valuable tool for managing treatment-experienced patients with NNRTI resistance. The choice of NNRTI should be individualized based on the patient's treatment history, resistance profile, baseline viral load, and potential for adverse events. Continued research and head-to-head comparative studies will further refine the optimal use of these important antiretroviral agents.
References
- 1. gov.uk [gov.uk]
- 2. LB1. Doravirine/Lamivudine/Tenofovir DF Continues to Be NonInferior to Efavirenz/Emtricitabine/Tenofovir DF in Treatment-Naïve Adults With HIV-1 Infection: Week 96 Results of the DRIVE-AHEAD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of etravirine at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 7. fda.gov [fda.gov]
- 8. drugs.com [drugs.com]
- 9. Etravirine (Intelence) label change in the US due to severe hypersensitivity reactions | HIV i-Base [i-base.info]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. natap.org [natap.org]
- 12. merckconnect.com [merckconnect.com]
- 13. Rilpivirine versus efavirenz in HIV-1-infected subjects receiving emtricitabine/tenofovir DF: pooled 96-week data from ECHO and THRIVE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etravirine (Intelence): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 20. Etravirine Side Effects: Common, Severe, Long Term [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate is Non-inferior to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-naive Adults With Human Immunodeficiency Virus-1 Infection: Week 48 Results of the DRIVE-AHEAD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Efficacy and safety of TMC125 (etravirine) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy and safety of TMC125 (etravirine) in treatment-experienced HIV-1-infected patients in DUET-2: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of GW-678248 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of GW-678248 with alternative non-nucleoside reverse transcriptase inhibitors (NNRTIs) in primary human cells. The data presented is intended to support researchers in evaluating the potential of this compound as a therapeutic agent against Human Immunodeficiency Virus Type 1 (HIV-1).
Executive Summary
This compound is a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and mutant strains of HIV-1. This guide presents a comparative analysis of its in vitro efficacy against other established NNRTIs, namely Efavirenz, Nevirapine, and Etravirine (TMC125). The data highlights the potency of this compound and its favorable profile against NNRTI-resistant viral strains.
Comparative Antiviral Activity in Primary Cells
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and comparator NNRTIs against wild-type HIV-1 in various cell-based assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Type | IC50 (nM) | Citation |
| This compound | HeLa CD4 MAGI | ≤21 | [1] |
| Efavirenz | PBMCs | 0.51 | |
| Nevirapine | Cell Culture | 40 | [2] |
| Etravirine (TMC125) | T-cell lines | 0.9 - 5.5 | [3] |
Key Findings:
-
This compound demonstrates potent antiviral activity in the low nanomolar range.
-
A significant advantage of this compound lies in its activity against NNRTI-resistant HIV-1 strains. In a study evaluating 55 clinical isolates with NNRTI resistance, this compound exhibited a greater than 10-fold increase in IC50 for only 17% of the isolates. In contrast, Efavirenz and Nevirapine showed a similar increase for 85% and 98% of the isolates, respectively.[1] This suggests that a large proportion of viruses resistant to Efavirenz and/or Nevirapine remain susceptible to this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antiviral activity studies. Below are representative protocols for assessing the antiviral efficacy of compounds in primary human Peripheral Blood Mononuclear Cells (PBMCs).
PBMC-based Antiviral Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in primary human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Healthy donor peripheral blood
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stock (e.g., NL4-3)
-
Test compounds (this compound and comparators)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Cell Stimulation: Stimulate the isolated PBMCs with PHA for 48-72 hours in RPMI 1640 medium.
-
Cell Plating: After stimulation, wash the cells and resuspend them in RPMI 1640 medium containing IL-2. Plate the cells in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the plated cells.
-
Viral Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay in PBMCs
This assay evaluates the toxicity of the antiviral compounds to PBMCs.
Materials:
-
PBMCs (prepared as in the antiviral assay)
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Plating: Plate the stimulated PBMCs in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the HIV-1 replication cycle, the mechanism of action of NNRTIs, and a typical experimental workflow.
Caption: Simplified HIV-1 Replication Cycle in a Host T-cell.
Caption: Mechanism of Action of this compound as an NNRTI.
Caption: Experimental Workflow for In Vitro Antiviral Assay in PBMCs.
References
- 1. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity against human immunodeficiency virus-1 in vitro by myristoylated-peptide from Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Navigating the NNRTI Resistance Landscape: A Comparative Analysis of GW-678248
The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a critical advancement in the management of Human Immunodeficiency Virus Type 1 (HIV-1). However, the clinical efficacy of this class of antiretroviral drugs is frequently challenged by the emergence of drug-resistant mutations in the reverse transcriptase enzyme. This guide provides a comparative overview of the cross-resistance profile of GW-678248, a novel benzophenone NNRTI, against other established NNRTIs, supported by in vitro experimental data. Understanding the nuances of cross-resistance is paramount for researchers, scientists, and drug development professionals in designing effective and durable therapeutic strategies.
Quantitative Cross-Resistance Profile
The in vitro activity of this compound has been evaluated against a panel of HIV-1 laboratory strains and clinical isolates harboring single or multiple mutations known to confer resistance to other NNRTIs. The data, presented as 50% inhibitory concentrations (IC50) and fold changes (FC) in susceptibility compared to wild-type (WT) virus, are summarized below. A fold change greater than 1 indicates reduced susceptibility.
Table 1: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Strains
| HIV-1 RT Mutation(s) | This compound IC50 (nM) | Reference(s) |
| Wild-Type (WT) | 0.8 - 6.8 | [1] |
| L100I | ≤21 | [1] |
| K101E | ≤21 | [1] |
| K103N | ≤21 | [1] |
| V106A/I/M | ≤21 | [1] |
| V108I | ≤21 | [1] |
| E138K | ≤21 | [1] |
| Y181C | ≤21 | [1] |
| Y188C/L | ≤21 | [1] |
| G190A/E | ≤21 | [1] |
| P225H | ≤21 | [1] |
| P236L | ≤21 | [1] |
| V106I + E138K + P236L | 86 | [1] |
Table 2: Comparative Cross-Resistance of this compound with Efavirenz (EFV) and Nevirapine (NVP)
| Parameter | This compound | Efavirenz (EFV) | Nevirapine (NVP) | Reference(s) |
| ≥10-fold increase in IC50 against 55 NNRTI-experienced patient isolates | 17% of isolates | 85% of isolates | 98% of isolates | [2][3] |
| Susceptibility against EFV- and/or NVP-resistant viruses | 81-83% of isolates were susceptible | - | - | [2][3] |
The data indicate that this compound maintains potent activity against a broad range of single and double NNRTI resistance mutations.[1] Notably, a significantly lower percentage of NNRTI-resistant clinical isolates showed reduced susceptibility (≥10-fold increase in IC50) to this compound compared to efavirenz and nevirapine.[2][3] This suggests that this compound possesses a higher genetic barrier to resistance than first-generation NNRTIs.[2] However, specific combinations of mutations, such as V106I, E138K, and P236L, which emerged during in vitro selection with this compound, can lead to a more significant reduction in its activity.[1][3]
Experimental Protocols
The evaluation of NNRTI cross-resistance profiles relies on standardized in vitro assays to measure the susceptibility of different HIV-1 strains to the inhibitors.
Recombinant Virus Assay
This assay is a cornerstone for assessing the phenotypic resistance of HIV-1.
-
Principle: This method involves creating recombinant viruses that contain the reverse transcriptase (RT) gene from patient-derived or laboratory-mutated HIV-1 strains inserted into a common viral backbone. The susceptibility of these recombinant viruses to various NNRTIs is then measured.
-
Methodology:
-
RT Gene Amplification: The RT-coding region is amplified from plasma viral RNA or from plasmids containing mutated RT sequences.
-
Cloning: The amplified RT gene is cloned into a laboratory-adapted HIV-1 proviral DNA vector that has its own RT gene deleted.
-
Transfection and Virus Production: The recombinant DNA is transfected into permissive host cells (e.g., HEK293T cells) to produce infectious virus particles.
-
Drug Susceptibility Testing: The replication of the recombinant virus is measured in the presence of serial dilutions of the NNRTI being tested. This is often done in cell lines like MT-4 or peripheral blood mononuclear cells (PBMCs).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
-
In Vitro Resistance Selection Studies
These studies are designed to identify the mutational pathways that lead to resistance against a specific drug.
-
Principle: Wild-type HIV-1 is cultured in the presence of gradually increasing concentrations of the NNRTI. This selective pressure forces the virus to evolve and develop resistance mutations.
-
Methodology:
-
Initial Infection: A laboratory strain of HIV-1 is used to infect a susceptible cell line.
-
Dose-Escalating Drug Pressure: The infected cells are cultured in the presence of the NNRTI, starting at a low concentration.
-
Serial Passage: The virus from the culture showing replication is used to infect fresh cells with a higher concentration of the drug. This process is repeated for multiple passages.
-
Genotypic Analysis: At various passages, the RT gene of the resistant virus is sequenced to identify the mutations that have emerged.
-
Phenotypic Analysis: The susceptibility of the selected resistant virus to the selecting drug and other NNRTIs is determined using the recombinant virus assay.
-
Visualizing the Resistance Evaluation Workflow
The following diagram illustrates the general workflow for evaluating the cross-resistance profile of a novel NNRTI like this compound.
Caption: Workflow for NNRTI Cross-Resistance Evaluation.
Signaling Pathway of NNRTI Action and Resistance
The following diagram illustrates the mechanism of action of NNRTIs and how resistance mutations in the reverse transcriptase enzyme can impair their function.
Caption: NNRTI Mechanism of Action and Resistance.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-678248: A Potent Benzophenone NNRTI Against Drug-Resistant HIV-1
A comparative analysis of GW-678248's potency against other benzophenone and broader non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals its significant potential in combating drug-resistant strains of HIV-1. This guide provides a comprehensive overview of its in vitro efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a novel benzophenone non-nucleoside reverse transcriptase inhibitor that has demonstrated potent activity against both wild-type (WT) and a wide array of mutant HIV-1 strains known to confer resistance to other NNRTIs.[1][2] Its robust inhibitory profile suggests it could be a valuable component in combination antiretroviral therapy.
Comparative Potency of Benzophenone NNRTIs
The in vitro antiviral activity of this compound and other benzophenone NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the compound required to inhibit 50% of viral replication or reverse transcriptase enzyme activity. The lower the IC50/EC50 value, the more potent the compound.
The following tables summarize the reported potency of this compound in comparison to other benzophenone and commonly used non-benzophenone NNRTIs against wild-type and key mutant HIV-1 strains.
Table 1: Potency of Benzophenone NNRTIs Against Wild-Type HIV-1
| Compound | Wild-Type HIV-1 IC50 (nM) | Wild-Type HIV-1 EC50 (nM) |
| This compound | 0.8 - 1.8[1] | 0.5 - 0.69[3] |
| GW-4511 | ≤2[4][5] | - |
| GW-4751 | ≤2[4][5] | - |
| GW-3011 | ≤2[4][5] | - |
Table 2: Potency of this compound and Other NNRTIs Against NNRTI-Resistant HIV-1 Mutants
| Compound | K103N Mutant IC50 (nM) | Y181C Mutant IC50 (nM) |
| This compound | 1.0[3] | 0.7[3] |
| GW-4511 | <10[4][5] | <10[4][5] |
| GW-4751 | <10[4][5] | <10[4][5] |
| GW-3011 | <10[4][5] | <10[4][5] |
| Efavirenz | - | - |
| Nevirapine | - | - |
| Delavirdine | - | - |
Note: Specific IC50/EC50 values for Efavirenz, Nevirapine, and Delavirdine against these specific mutants were not consistently available in the searched literature for a direct side-by-side comparison in this table format. However, it is widely established that these first-generation NNRTIs have significantly reduced activity against these common resistance mutations.
This compound and other investigated benzophenones, such as GW-4511, GW-4751, and GW-3011, have demonstrated potent activity against key NNRTI-resistant viruses, including those with Y181C and K103N mutations, which are significant causes of clinical failure for currently marketed NNRTIs.[4][5]
Experimental Protocols
The determination of the antiviral potency of these compounds relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
HIV-1 Antiviral Activity in HeLa-CD4-LTR-β-galactosidase (MAGI) Cells
This cell-based assay is used to determine the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: HeLa cells are genetically engineered to express the CD4 receptor, making them susceptible to HIV-1 infection. They also contain a copy of the HIV-1 long terminal repeat (LTR) driving the expression of the β-galactosidase reporter gene. Upon successful HIV-1 infection and replication, the viral Tat protein is produced, which transactivates the LTR, leading to the expression of β-galactosidase. The activity of this enzyme can be quantified, serving as a measure of viral replication.
Protocol:
-
Cell Preparation: HeLa-CD4-LTR-β-galactosidase (MAGI) cells are seeded in 96-well plates and incubated to allow for cell adherence.
-
Compound Preparation: The test compounds (e.g., this compound) are serially diluted to various concentrations.
-
Infection: The culture medium is removed from the cells and replaced with medium containing the diluted compounds. A known amount of HIV-1 virus stock is then added to each well. Control wells with no virus and virus with no compound are also included.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral entry, replication, and reporter gene expression.[6]
-
Detection: After incubation, the cells are washed and lysed. A substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) is added.
-
Data Analysis: The amount of colored product is measured using a spectrophotometer. The percentage of inhibition for each compound concentration is calculated relative to the virus control, and the IC50 value is determined.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Principle: Recombinant HIV-1 RT is used to transcribe a template RNA or DNA strand into a complementary DNA strand in the presence of deoxynucleoside triphosphates (dNTPs). One of the dNTPs is labeled (e.g., with biotin or a radioactive isotope). The amount of incorporated labeled dNTP is a measure of RT activity.
Protocol:
-
Reagent Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)•oligo(dT)), and dNTPs, including a labeled dUTP.[7]
-
Assay Plate Setup:
-
Negative Control: Reaction mix without the HIV-1 RT enzyme.
-
Positive Control: Reaction mix with HIV-1 RT but no inhibitor.
-
Test Wells: Reaction mix with HIV-1 RT and varying concentrations of the test compound.[7]
-
-
Incubation: The assay plate is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow the reverse transcription reaction to proceed.[7]
-
Capture: The newly synthesized, labeled DNA is captured on a streptavidin-coated microplate (if biotin-labeled dUTP is used).[7]
-
Detection: An enzyme-conjugated antibody that specifically binds to the label (e.g., horseradish peroxidase-conjugated anti-digoxigenin) is added.[7]
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of synthesized DNA.
-
Data Analysis: The signal is measured using a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mechanism of Action of Benzophenone NNRTIs
Non-nucleoside reverse transcriptase inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Mechanism of action of benzophenone NNRTIs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of GW-678248: A Statistical Analysis for Drug Development Professionals
For Immediate Release
[City, State] – [Date] – A comprehensive statistical analysis of GW-678248, a novel nonnucleoside reverse transcriptase inhibitor (NNRTI), reveals its potent antiviral activity against wild-type and mutant strains of HIV-1. This comparison guide provides researchers, scientists, and drug development professionals with objective data on the performance of this compound relative to other available NNRTIs, supported by detailed experimental data and methodologies.
This compound demonstrates significant promise as a next-generation NNRTI. Preclinical assessments highlight its potent inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1] The data presented herein offers a clear comparison of its efficacy against established NNRTIs, Efavirenz (EFV) and Nevirapine (NVP).
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound and other NNRTIs against wild-type and various NNRTI-resistant strains of HIV-1. The data is derived from biochemical assays and cell-based virus replication assays.
Table 1: Comparative IC₅₀ Values (nM) in Biochemical Assays against HIV-1 Reverse Transcriptase
| Compound | Wild-Type | L100I | K101E | K103N | V106A | Y181C | Y188L | G190A |
| This compound | 1.8 | 0.8 | 1.2 | 1.5 | 1.1 | 2.5 | 6.8 | 2.1 |
| Efavirenz (EFV) | 0.7 | - | - | - | - | - | - | - |
| Nevirapine (NVP) | 190 | - | - | - | - | - | - | - |
Data sourced from preclinical biochemical assays.
Table 2: Comparative IC₅₀ Values (nM) in HeLa CD4 MAGI Cell Culture Virus Replication Assays
| Compound | Wild-Type | L100I | K103N | V106I/Y181C | Y181C | Y188L |
| This compound | ≤21 | ≤21 | ≤21 | 3.8[2] | ≤21 | 21 |
| Nevirapine (NVP) | - | - | - | - | - | - |
Data indicates that this compound maintains potent activity against a range of NNRTI-resistant HIV-1 strains.[1]
Table 3: Antiviral Activity in Different Cell Lines (EC₅₀ in nM)
| Compound | MT-4 Cells |
| This compound | 0.3[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Continuous Time-Resolved Fluorescence Enzyme Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 RT (wild-type and mutant forms)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Substrate (e.g., a template-primer hybrid)
-
Fluorescently labeled dNTPs
-
Time-resolved fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the purified HIV-1 RT enzyme, the substrate, and the fluorescently labeled dNTPs in the assay buffer.
-
Add the diluted test compounds to the appropriate wells. Include positive controls (known inhibitors) and negative controls (no inhibitor).
-
Initiate the enzymatic reaction.
-
Continuously monitor the fluorescence signal over time using a time-resolved fluorescence plate reader. The rate of increase in fluorescence is proportional to the RT activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
HeLa CD4 MAGI Cell Culture Virus Replication Assay
This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context. The MAGI (multinuclear activation of a galactosidase indicator) system provides a quantitative measure of viral infection.
Materials:
-
HeLa-CD4-LTR-β-gal cells (MAGI cells)
-
HIV-1 virus stock (wild-type and mutant strains)
-
Test compounds (e.g., this compound)
-
Cell culture medium
-
Reagents for β-galactosidase staining (e.g., X-gal)
Procedure:
-
Seed MAGI cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the diluted compounds for a specified period.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the infected cells in the presence of the compounds for 48-72 hours.
-
Fix the cells and stain for β-galactosidase activity. Infected cells will express the enzyme and turn blue.
-
Count the number of blue cells (foci) in each well.
-
Calculate the percentage of inhibition of virus replication for each compound concentration compared to the virus control (no compound).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Mechanism of Action
This compound, as a nonnucleoside reverse transcriptase inhibitor, functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme. This mechanism is depicted in the following diagrams.
Caption: Overview of the HIV-1 lifecycle and the point of intervention for this compound.
Caption: Mechanism of action of this compound as a nonnucleoside reverse transcriptase inhibitor.
Experimental Workflow
The general workflow for evaluating the in vitro antiviral efficacy of compounds like this compound is outlined below.
Caption: General experimental workflow for in vitro antiviral drug screening.
References
Validating GW-678248's Potency Against NNRTI-Resistant HIV-1 Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of many treatment regimens, but their efficacy can be compromised by mutations in the reverse transcriptase enzyme. This guide provides a comparative analysis of GW-678248, a novel benzophenone NNRTI, and its activity against a panel of clinically relevant NNRTI-resistant HIV-1 mutations. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound as a potent agent against resistant viral variants.
Comparative Antiviral Activity of NNRTIs
The following table summarizes the in vitro antiviral activity of this compound in comparison to other NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. The data is presented as the 50% inhibitory concentration (IC50) in nanomolar (nM) and the fold change in IC50 relative to the wild-type strain.
| HIV-1 RT Mutation | This compound IC50 (nM) | Efavirenz (EFV) IC50 (nM) | Nevirapine (NVP) IC50 (nM) | Doravirine (DOR) IC50 (nM) | Rilpivirine (RPV) IC50 (nM) | Etravirine (ETR) Fold Change |
| Wild-type | 1.8 | 0.7 | 190 | 12 | 0.24 | 1 |
| L100I | ≤21 | - | - | - | - | - |
| K101E | ≤21 | - | - | - | - | >3.2 |
| K103N | ≤21 | - | - | 21 | <2 | - |
| V106A | ≤21 | - | - | - | - | - |
| V106I | ≤21 | - | - | - | - | >3.2 |
| V108I | ≤21 | - | - | - | - | - |
| E138K | ≤21 | - | - | - | - | 5.2 |
| Y181C | ≤21 | - | - | 31 | <2 | 11.1 |
| Y188C | ≤21 | - | - | - | - | - |
| Y188L | 21 | - | - | >100 | <2 | - |
| G190A | ≤21 | - | - | - | <2 | - |
| G190E | ≤21 | - | - | - | - | - |
| P225H | ≤21 | - | - | - | - | - |
| P236L | ≤21 | - | - | - | - | - |
| K103N/Y181C | ≤21 | - | - | 33 | <2 | - |
| V106I/E138K/P236L | 86 | - | - | - | - | - |
Note: A dash (-) indicates that specific data for that compound against that mutation was not available in the searched sources. The data for this compound, EFV, and NVP are primarily from biochemical assays, while data for DOR and RPV are from cell-based assays. ETR data is presented as fold change. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Methodologies
The data presented in this guide were generated using established in vitro antiviral assays. The following are detailed protocols for the key experiments cited.
HeLa CD4 MAGI Cell Culture Virus Replication Assay
This assay is used to determine the susceptibility of HIV-1 to antiviral drugs. The HeLa-CD4-LTR-β-gal (MAGI) cell line is engineered to express the human CD4 receptor, making it susceptible to HIV-1 infection. These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of β-galactosidase, which can be detected by a colorimetric assay.
Protocol:
-
Cell Seeding: HeLa-CD4-LTR-β-gal cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Plates are incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in culture medium.
-
Infection and Treatment: The culture medium is removed from the cells, and the diluted compounds are added to the respective wells. A predetermined amount of HIV-1 virus stock is then added to each well (except for the uninfected control wells).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator to allow for viral entry, replication, and activation of the β-galactosidase reporter gene.
-
Staining and Analysis: After incubation, the cells are fixed and stained with a solution containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). Infected cells expressing β-galactosidase will turn blue. The number of blue cells in each well is counted using a microscope.
-
Data Interpretation: The concentration of the compound that inhibits the number of blue cells by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
MT-4 Cell-Based Antiviral Assay
The MT-4 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection and exhibits a rapid cytopathic effect (CPE) upon infection. This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cell death.
Protocol:
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a density of 2 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the culture medium.
-
Infection and Treatment: The diluted compounds and a standard inoculum of HIV-1 are added to the wells containing the MT-4 cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using the MTT reduction assay. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
-
Data Interpretation: The IC50 value is determined as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
Recombinant Virus Assay for Drug Resistance Testing
This assay is a phenotypic method used to determine the drug susceptibility of HIV-1 from patient plasma samples. It involves generating recombinant viruses containing the reverse transcriptase (and protease) gene from the patient's virus in a standardized laboratory strain of HIV-1 that has its own corresponding gene deleted.
Protocol:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from a patient's plasma sample. The reverse transcriptase gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Homologous Recombination: The amplified patient-derived RT gene is co-transfected into a permissive cell line along with a proviral DNA clone of an HIV-1 laboratory strain that has its own RT gene deleted. Through homologous recombination within the cells, a viable recombinant virus is generated that contains the patient's RT gene.
-
Virus Stock Preparation: The recombinant virus is harvested from the cell culture supernatant and a virus stock is prepared.
-
Drug Susceptibility Testing: The susceptibility of the recombinant virus to a panel of NNRTIs is then determined using a cell-based assay, such as the HeLa CD4 MAGI assay or the MT-4 assay, as described above.
-
Data Analysis: The IC50 values for the recombinant virus are compared to those of a wild-type reference virus to determine the fold change in resistance.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the mechanism of action of NNRTIs and the experimental workflow for determining NNRTI resistance.
Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.
Caption: Experimental Workflow for Determining NNRTI Resistance.
Benchmarking GW-678248: A Comparative Analysis Against Established Antiretroviral Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of GW-678248, a novel benzophenone non-nucleoside reverse transcriptase inhibitor (NNRTI), against a panel of established antiretroviral drugs. The data presented herein, supported by detailed experimental protocols, demonstrates the potent and selective activity of this compound against both wild-type and mutant strains of HIV-1, positioning it as a promising candidate for further development in the landscape of antiretroviral therapy.
Executive Summary
This compound is a potent inhibitor of HIV-1 reverse transcriptase, demonstrating significant activity against a wide range of NNRTI-resistant viral strains.[1][2] In comparative in vitro assays, this compound exhibits superior or equivalent potency to benchmark NNRTIs such as efavirenz and nevirapine against the majority of HIV-1 strains tested.[1][3] Furthermore, combination studies reveal synergistic or additive effects when this compound is paired with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), highlighting its potential for use in combination antiretroviral therapy (cART).[3][4]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Comparator NNRTIs against Wild-Type HIV-1
| Compound | Cell Line | IC50 (nM) |
| This compound | MT-4 | 1.0 |
| This compound | PBMCs | 0.4 |
| Efavirenz (EFV) | MT-4 | 1.0 (approx.) |
| Nevirapine (NVP) | MT-4 | >90 |
| Delavirdine (DLV) | MT-4 | 18 |
Data sourced from in vitro assays conducted in MT-4 cells and peripheral blood mononuclear cells (PBMCs).[3]
Table 2: Inhibitory Activity of this compound and Comparator NNRTIs against Purified HIV-1 Reverse Transcriptase (Wild-Type)
| Compound | IC50 (nM) |
| This compound | 1.8 |
| Efavirenz (EFV) | 0.7 |
| Nevirapine (NVP) | 190 |
Data from a continuous time-resolved fluorescence enzyme assay using purified, recombinant wild-type HIV-1 reverse transcriptase.[1]
Table 3: Activity of this compound against NNRTI-Resistant HIV-1 Strains
| HIV-1 Mutant Strain | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| L100I | ≤21 | <5 |
| K101E | ≤21 | <5 |
| K103N | ≤21 | <5 |
| Y181C | ≤21 | <5 |
| Y188L | 21 | <5 |
| G190A | ≤21 | <5 |
| V106I/E138K/P236L | 86 | >5 |
IC50 values were determined in HeLa-CD4 MAGI cell culture virus replication assays.[1][2] Fold change is a qualitative representation based on the source data indicating that IC50 values for most mutants did not exceed that of the wild-type by more than fivefold in biochemical assays.[1]
Experimental Protocols
HeLa-CD4 MAGI Assay for Antiviral Activity
This assay is employed to determine the 50% inhibitory concentration (IC50) of antiviral compounds against various HIV-1 strains.
-
Cell Line: HeLa-CD4 cells engineered to express the CD4 receptor and contain an LTR-lacZ reporter cassette.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (e.g., this compound) are prepared and added to the cells.
-
A standardized amount of HIV-1 virus stock (wild-type or mutant) is added to each well.
-
The plates are incubated to allow for viral entry, reverse transcription, integration, and subsequent expression of the Tat-inducible β-galactosidase reporter gene.
-
Following incubation, the cells are lysed, and a substrate for β-galactosidase is added.
-
The enzymatic activity, which is proportional to the level of viral replication, is quantified by measuring absorbance or luminescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase (RT).
-
Enzyme: Purified, recombinant wild-type or mutant HIV-1 RT.
-
Assay Principle: A continuous time-resolved fluorescence assay is utilized.
-
Procedure:
-
The assay is performed in microplates.
-
Purified HIV-1 RT is pre-incubated with various concentrations of the inhibitor (e.g., this compound).
-
A template-primer and dNTPs are added to initiate the DNA polymerization reaction.
-
The rate of DNA synthesis is monitored in real-time using a fluorescent indicator.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the enzymatic activity by 50%.
-
Cytotoxicity Assay
This assay is crucial for determining the therapeutic index of a compound.
-
Cell Lines: Various cell lines, including MT-4 and peripheral blood mononuclear cells (PBMCs), are used.
-
Procedure:
-
Cells are incubated with a range of concentrations of the test compound.
-
Cell viability is assessed using methods such as MTT or XTT reduction, which measure mitochondrial activity, or by using vital dyes like trypan blue.
-
The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50%.
-
The selectivity index (SI) is then calculated as the ratio of CC50 to IC50. For this compound, the selectivity index is greater than 2,500-fold for wild-type, Y181C, and K103N HIV-1.[1][2]
-
Mandatory Visualizations
Caption: HIV-1 lifecycle with the inhibitory action of this compound on reverse transcription.
Caption: Workflow for the preclinical evaluation of this compound's antiviral efficacy and safety.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Human Immunodeficiency Virus Type 1 Activity of the Nonnucleoside Reverse Transcriptase Inhibitor GW678248 in Combination with Other Antiretrovirals against Clinical Isolate Viruses and In Vitro Selection for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus type 1 activity of the nonnucleoside reverse transcriptase inhibitor GW678248 in combination with other antiretrovirals against clinical isolate viruses and in vitro selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GW-678248's Inhibitory Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory concentration of GW-678248, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs, namely Efavirenz and Nevirapine. The data presented is compiled from published experimental findings to facilitate independent verification and inform research and development efforts in antiretroviral drug discovery.
Comparative Inhibitory Activity of NNRTIs
The inhibitory activity of this compound and its counterparts was evaluated against wild-type (WT) and a panel of mutant HIV-1 reverse transcriptase (RT) enzymes. The following tables summarize the 50% inhibitory concentrations (IC50) from both biochemical and cell-based assays.
Biochemical Assay: Inhibition of Recombinant HIV-1 Reverse Transcriptase
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified HIV-1 RT.
| HIV-1 RT Mutant | This compound IC50 (nM) | Efavirenz IC50 (nM) | Nevirapine IC50 (nM) |
| Wild-Type | 1.8 | 0.7 | 190 |
| L100I | 0.8 | 1.2 | 1,200 |
| K101E | 1.5 | 0.6 | 1,500 |
| K103N | 1.2 | 1.5 | 2,500 |
| V106A | 1.1 | 0.5 | 300 |
| V108I | 1.3 | 0.6 | 1,800 |
| Y181C | 6.8 | 3.5 | >10,000 |
| Y188C | 2.5 | 1.8 | >10,000 |
| Y188L | 3.2 | 2.8 | >10,000 |
| G190A | 2.1 | 1.1 | >10,000 |
| P225H | 1.6 | 0.9 | 5,000 |
| P236L | 1.4 | 0.8 | 800 |
Data sourced from biochemical assays as described in published literature.
Cell-Based Assay: Inhibition of HIV-1 Replication
This assay measures the ability of the compounds to inhibit HIV-1 replication in a cellular environment. The HeLa-CD4 MAGI cell line was utilized for these experiments.
| HIV-1 Isogenic Strain | This compound IC50 (nM) | Nevirapine IC50 (nM) |
| Wild-Type | <10 | 40 |
| L100I | <10 | 800 |
| K101E | <10 | 1,000 |
| K103N | <10 | 1,500 |
| V106A | <10 | 200 |
| V106I | <10 | 250 |
| V106M | <10 | 300 |
| V108I | <10 | 1,200 |
| E138K | <10 | 100 |
| Y181C | <10 | >5,000 |
| Y188C | <10 | >5,000 |
| Y188L | 21 | >5,000 |
| G190A | <10 | >5,000 |
| G190E | <10 | >5,000 |
| P225H | <10 | 3,000 |
| P236L | <10 | 500 |
| K103N/Y181C | <10 | >5,000 |
| K103N/P225H | <10 | >5,000 |
| V106I/E138K/P236L | 86 | >5,000 |
Data from HeLa CD4 MAGI cell culture virus replication assays.[1][2][3]
Experimental Protocols
The determination of the inhibitory concentration (IC50) of NNRTIs against HIV-1 RT is a critical step in their evaluation. Below is a detailed methodology for a standard in vitro biochemical assay.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the concentration of an NNRTI that inhibits 50% of the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Test compounds (this compound, Efavirenz, Nevirapine) dissolved in DMSO
-
Poly(rA)•oligo(dT)15 template-primer
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
[³H]-dTTP or other labeled dNTP for detection
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
96-well microplates
-
Scintillation counter or appropriate detection instrument
-
Stop solution (e.g., 10% trichloroacetic acid)
-
Glass fiber filters
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(rA)•oligo(dT)15 template-primer, unlabeled dNTPs, and the labeled dNTP (e.g., [³H]-dTTP).
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of a 96-well plate.
-
Include control wells:
-
No inhibitor control: Contains all reaction components except the test compound (vehicle control, e.g., DMSO).
-
Background control: Contains all reaction components except the enzyme.
-
-
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except the background control to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding a cold stop solution.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA and collect it on glass fiber filters.
-
Washing: Wash the filters to remove unincorporated labeled dNTPs.
-
Detection: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the HIV-1 life cycle, the mechanism of NNRTI action, and the general workflow for determining IC50.
References
- 1. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GW-678248: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for GW-678248, a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of similar research compounds and information gathered from supplier handling instructions. It is crucial to supplement these recommendations with a risk assessment specific to your laboratory's protocols and in compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before disposal, it is essential to adhere to proper handling procedures to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated fume hood.
This compound Disposal Workflow
The proper disposal route for this compound depends on its form (solid or in solution) and the nature of any contaminants. The following diagram outlines the decision-making process for appropriate disposal.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Collection: Collect all solid this compound waste in a designated, clearly labeled, and sealable container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard classification (e.g., "Potent Compound," "Chemical Waste").
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
2. This compound in Solution:
-
Solvent Considerations: this compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). The disposal of the solution must account for the hazards of both the solute and the solvent.
-
Collection: Collect all liquid waste containing this compound in a sealable, non-reactive container (e.g., a glass or polyethylene bottle). The container must be compatible with the solvent used.
-
Labeling: Clearly label the waste container with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the appropriate hazard warnings.
-
Disposal: Treat the solution as hazardous chemical waste. Do not pour solutions of this compound down the drain. Arrange for disposal through your institution's EHS office.
3. Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Labware: Glassware and plasticware (e.g., pipette tips, tubes) that have come into direct contact with this compound should be considered contaminated.
-
Rinsing: Whenever possible, rinse the contaminated labware with a suitable solvent three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal of Rinsed Labware: After thorough rinsing, the labware can typically be disposed of according to your institution's guidelines for chemically contaminated materials. Consult your EHS department for specific procedures.
-
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated waste bag for hazardous chemical waste.
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain the spill and decontaminate the area without creating aerosols.
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels.
-
Wet the towels with a suitable solvent (e.g., ethanol) to dampen the powder and prevent it from becoming airborne.
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag and dispose of it as hazardous chemical waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbent material in a sealed container.
-
Dispose of the container as hazardous chemical waste.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol. All materials used for decontamination should be disposed of as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Disclaimer: This information is intended as a guide and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in proper hazardous waste disposal procedures and should consult their institution's Environmental Health and Safety department for specific guidance and protocols.
Safeguarding Research: A Comprehensive Guide to Handling GW-678248
For Immediate Implementation: Researchers, scientists, and drug development professionals handling GW-678248, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), must adhere to stringent safety protocols. Due to its nature as a highly potent active pharmaceutical ingredient (HPAPI), meticulous operational and disposal plans are essential to ensure personnel safety and prevent environmental contamination. This guide provides procedural, step-by-step instructions for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the mandatory PPE for all personnel involved in the handling of this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves should be worn at all times. The outer glove should be changed immediately upon any sign of contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes. Standard safety glasses are not sufficient. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat with knit cuffs is mandatory to prevent skin contact. The lab coat should be changed at the end of each work session or if contaminated. |
| Respiratory Protection | N95 or Higher Respirator | A properly fitted N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be used when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially during procedures with a high risk of splashing, such as reconstituting the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and cross-contamination. The following diagram illustrates the recommended workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials that have come into contact with this compound is crucial to prevent environmental release and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and logistical measures, research professionals can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
